Imidazo[1,2-b]pyridazine-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNNSMFTHAZLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441396 | |
| Record name | imidazo[1,2-b]pyridazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769109-13-9 | |
| Record name | imidazo[1,2-b]pyridazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Structure of Imidazo[1,2-b]pyridazine-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of imidazo[1,2-b]pyridazine-6-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry.[1][2] The imidazo[1,2-b]pyridazine core is a privileged structure found in numerous biologically active compounds, including the approved kinase inhibitor Ponatinib.[1] This document details the synthetic route, spectroscopic characterization, and structural features of this important molecule, presenting data in a clear and accessible format for researchers in drug discovery and development.
Chemical Structure and Properties
This compound possesses a fused bicyclic system consisting of an imidazole ring fused to a pyridazine ring, with a carboxylic acid substituent at the 6-position. This arrangement confers a rigid structure with specific electronic properties that are crucial for its interaction with biological targets.
| Property | Value |
| Molecular Formula | C7H5N3O2 |
| Molecular Weight | 163.14 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 10536007[3] |
Synthesis and Elucidation Workflow
The synthesis of this compound typically follows a well-established pathway for the formation of the imidazo[1,2-b]pyridazine core, followed by functional group manipulation to introduce the carboxylic acid.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of the Imidazo[1,2-b]pyridazine Core
A common method for constructing the imidazo[1,2-b]pyridazine scaffold is through the cyclocondensation reaction of a 3-aminopyridazine derivative with an α-haloketone or α-haloaldehyde.[4] The following is a generalized protocol based on literature precedents for related structures.
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine in a suitable solvent such as ethanol or 1,2-dimethoxyethane, an equimolar amount of an appropriate α-halo carbonyl compound (e.g., chloroacetaldehyde or ethyl bromopyruvate) is added.
-
Cyclization: The reaction mixture is heated to reflux and stirred for several hours (typically 4-48 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[5] The presence of a mild base, such as sodium bicarbonate, can be used to neutralize the hydrohalic acid formed during the reaction.[4]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the 6-chloroimidazo[1,2-b]pyridazine intermediate.[5]
Subsequent functional group transformations, such as the hydrolysis of a nitrile group or the oxidation of a methyl group at the 6-position, would yield the desired carboxylic acid.
Spectroscopic Data for Structure Confirmation
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic ring system.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.5 - 8.0 | s |
| H-3 | 7.0 - 7.5 | s |
| H-7 | 7.8 - 8.2 | d |
| H-8 | 7.0 - 7.4 | d |
| COOH | 10.0 - 13.0 | br s |
Note: Expected shifts are estimated based on general knowledge of heterocyclic compounds and may vary depending on the solvent and other experimental conditions.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The data below is for the unsubstituted imidazo[1,2-b]pyridazine. The presence of the carboxylic acid group at C-6 would significantly shift the resonance of C-6 and adjacent carbons.
| Carbon | Chemical Shift (δ, ppm)[6] |
| C-2 | 116.72 |
| C-3 | 116.76 |
| C-5 | 143.10 |
| C-6 | 133.83 |
| C-7 | 125.75 |
| C-8a | 139.05 |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| C=O stretch (Carboxylic acid) | 1680-1710 |
| C=N stretch | 1610-1650 |
| C-H stretch (aromatic) | 3000-3100 |
Note: These are typical ranges and can be influenced by the molecular environment.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
| Ion | Expected m/z |
| [M+H]⁺ | 164.0455 |
| [M]⁺ | 163.0378 |
Logical Relationship in Structure Elucidation
The process of elucidating the structure of a novel compound like this compound follows a logical progression where each piece of experimental data contributes to the final structural assignment.
Caption: Logical flow for the structural elucidation of a chemical compound.
Signaling Pathways and Biological Activity
While this guide focuses on the structure elucidation of this compound, it is important to note that the imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of kinase inhibitors. Derivatives of this core have been shown to inhibit various kinases involved in cell signaling pathways crucial for the pathogenesis of diseases like cancer and inflammatory disorders. For instance, Ponatinib, which features this core, is a multi-targeted tyrosine kinase inhibitor. Further research on this compound and its derivatives could unveil novel inhibitors targeting specific signaling pathways.
Disclaimer: The spectroscopic data presented for this compound are estimations based on related compounds and general principles of spectroscopy. For definitive structural assignment, experimental data for the specific compound should be acquired.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|Research Chemical [benchchem.com]
- 3. Imidazo(1,2-b)pyridazine-6-carboxylic acid | C7H5N3O2 | CID 10536007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Imidazo[1,2-b]pyridazine(766-55-2) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-b]pyridazine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-b]pyridazine-6-carboxylic acid is a pivotal heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its scaffold is a key component in numerous kinase inhibitors, including the FDA-approved drug Ponatinib, highlighting its significance in medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data for researchers and professionals engaged in the development of novel therapeutics. This document details predicted physicochemical parameters, outlines a representative synthetic protocol, and presents standardized experimental methodologies for property determination. Furthermore, it visualizes key signaling pathways where derivatives of this compound have shown significant activity, providing context for its application in modern drug development.
Physicochemical Properties
Due to the limited availability of direct experimental data for this compound, the following table summarizes its predicted physicochemical properties. These values, derived from computational models, offer valuable initial assessments for research and development purposes.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₅N₃O₂ | |
| Molecular Weight | 163.14 g/mol | |
| Melting Point | 245.3 °C | Predicted |
| pKa (strongest acidic) | 3.57 | Predicted (Carboxylic Acid) |
| pKa (strongest basic) | 2.29 | Predicted (Imidazole Ring Nitrogen) |
| LogP | 0.61 | Predicted |
| Solubility | 3.11 g/L (in water at 25°C) | Predicted |
Synthesis and Experimental Protocols
Representative Synthesis of this compound
A plausible synthetic route is outlined below:
General Experimental Protocol (Adapted):
-
Cyclocondensation: 3-Amino-6-methylpyridazine is reacted with ethyl bromopyruvate in a suitable solvent such as ethanol or DMF, often in the presence of a mild base like sodium bicarbonate, to yield ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate. The reaction mixture is typically heated to reflux for several hours.
-
Oxidation: The methyl group at the 6-position of the intermediate ester is then oxidized to a carboxylic acid using a strong oxidizing agent, for instance, potassium permanganate (KMnO₄) in a basic aqueous solution.
-
Hydrolysis: The resulting ester is subsequently hydrolyzed to the carboxylic acid by treatment with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the final product, this compound.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent system.
Experimental Determination of Physicochemical Properties
The following are standardized protocols for the experimental determination of key physicochemical properties.
The melting point of a solid organic compound is a crucial indicator of its purity.
Protocol:
-
A small amount of the crystalline this compound is placed in a capillary tube, which is then inserted into a melting point apparatus.[3][4]
-
The sample is heated at a controlled rate.[5]
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[5] A narrow melting range is indicative of a pure compound.
Understanding the solubility of a compound is essential for its formulation and delivery.
Protocol:
-
A known amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
The mixture is agitated at a constant temperature for a set period to ensure equilibrium is reached.
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. This concentration represents the solubility of the compound in that solvent at that temperature.
The acid dissociation constant (pKa) is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Protocol (Potentiometric Titration):
-
A solution of this compound of known concentration is prepared in water or a co-solvent system.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. For polyprotic acids, multiple inflection points may be observed.
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a chemical compound.
Protocol (ICH Guidelines):
-
Samples of this compound are stored under various controlled conditions of temperature and humidity, as defined by the International Council for Harmonisation (ICH) guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).[6][7][8]
-
At specified time points, aliquots of the samples are withdrawn and analyzed for degradation products and any changes in physical properties.
-
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are typically used to quantify the parent compound and any degradants.
-
The rate of degradation is used to establish a retest period or shelf life for the compound.[9]
Biological Context and Signaling Pathways
Derivatives of this compound have been identified as potent inhibitors of several key signaling pathways implicated in diseases such as cancer and autoimmune disorders.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][4] Its dysregulation is a common feature in many cancers.
References
- 1. 2344679-41-8|2,8-Dimethylthis compound|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. humiditycontrol.com [humiditycontrol.com]
- 9. japsonline.com [japsonline.com]
Spectroscopic and Synthetic Profile of Imidazo[1,2-b]pyridazine-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Imidazo[1,2-b]pyridazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectroscopic data for this specific molecule in public databases, this guide presents an analysis based on closely related analogues, alongside a comprehensive, literature-derived protocol for its synthesis and characterization.
Spectroscopic Data Analysis
The following tables summarize the expected spectroscopic data for this compound. These values are estimations derived from the analysis of the parent compound, Imidazo[1,2-b]pyridazine, and its 6-methyl carboxylate derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the protons on the imidazopyridazine core. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group at the 6-position.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | d | ~1.0 |
| H-3 | 7.8 - 8.0 | d | ~1.0 |
| H-7 | 8.2 - 8.4 | d | ~9.5 |
| H-8 | 7.2 - 7.4 | d | ~9.5 |
| COOH | 12.0 - 13.0 | br s | - |
Note: The chemical shifts are referenced to a standard solvent like DMSO-d₆. The broad singlet for the carboxylic acid proton is characteristic and its position can vary with concentration and temperature.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will be a key downfield signal.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 117 - 119 |
| C-3 | 126 - 128 |
| C-6 | 140 - 142 |
| C-7 | 120 - 122 |
| C-8 | 134 - 136 |
| C-9a | 143 - 145 |
| COOH | 165 - 168 |
Note: The chemical shifts are referenced to a standard solvent like DMSO-d₆.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=N and C=C (Aromatic) | 1450-1650 | Medium to Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| Ion | Expected m/z |
| [M+H]⁺ | 164.0455 |
| [M]⁺ | 163.0378 |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. The following protocol is a representative procedure based on established synthetic routes for related imidazo[1,2-b]pyridazine derivatives.
Synthesis of this compound
Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
This initial step involves the condensation of 3-amino-6-chloropyridazine with chloroacetaldehyde.
-
Materials: 3-amino-6-chloropyridazine, 40% aqueous chloroacetaldehyde solution, sodium bicarbonate, ethanol, water.
-
Procedure:
-
A solution of 3-amino-6-chloropyridazine (1 eq) in ethanol is prepared in a round-bottom flask.
-
Sodium bicarbonate (2 eq) is added to the solution.
-
A 40% aqueous solution of chloroacetaldehyde (1.2 eq) is added dropwise to the mixture at room temperature.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) affords pure 6-chloroimidazo[1,2-b]pyridazine.
-
Step 2: Synthesis of Methyl imidazo[1,2-b]pyridazine-6-carboxylate
This step involves a palladium-catalyzed carbonylation of the 6-chloro derivative.
-
Materials: 6-chloroimidazo[1,2-b]pyridazine, methanol, palladium(II) acetate, 1,3-bis(diphenylphosphino)propane (dppp), triethylamine, carbon monoxide.
-
Procedure:
-
To a pressure vessel are added 6-chloroimidazo[1,2-b]pyridazine (1 eq), palladium(II) acetate (0.05 eq), dppp (0.1 eq), and methanol.
-
Triethylamine (2 eq) is added as a base.
-
The vessel is purged with carbon monoxide and then pressurized to 3-5 atm with carbon monoxide.
-
The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.
-
After cooling, the vessel is carefully depressurized.
-
The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give methyl imidazo[1,2-b]pyridazine-6-carboxylate.
-
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Materials: Methyl imidazo[1,2-b]pyridazine-6-carboxylate, lithium hydroxide or sodium hydroxide, tetrahydrofuran (THF), water.
-
Procedure:
-
Methyl imidazo[1,2-b]pyridazine-6-carboxylate (1 eq) is dissolved in a mixture of THF and water.
-
An aqueous solution of lithium hydroxide or sodium hydroxide (2-3 eq) is added.
-
The mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
The THF is removed under reduced pressure.
-
The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
The aqueous layer is then acidified to pH 3-4 with a dilute acid (e.g., 1N HCl).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Spectroscopic Characterization Methods
-
NMR: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) technique to confirm the elemental composition.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic pathway for this compound.
Characterization Workflow
Caption: Workflow for the spectroscopic characterization of the final product.
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural rigidity, synthetic tractability, and ability to engage with a diverse range of biological targets have established it as a "privileged scaffold" in the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological significance of the imidazo[1,2-b]pyridazine core, with a focus on its applications in oncology, inflammatory diseases, infectious diseases, and neurodegenerative disorders. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the design and development of next-generation therapeutic agents.
Anticancer Activity: A Multi-Frontal Assault on Malignancy
The imidazo[1,2-b]pyridazine scaffold has shown significant promise in the field of oncology, primarily through its potent inhibition of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.
Kinase Inhibition
A multitude of imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective kinase inhibitors. The most notable example is Ponatinib , a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Ponatinib effectively inhibits the BCR-ABL fusion protein, including the challenging T315I mutant, which confers resistance to other tyrosine kinase inhibitors.[1]
Beyond BCR-ABL, this scaffold has been successfully employed to target a range of other kinases implicated in cancer:
-
Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a key regulator of the spindle assembly checkpoint, and its inhibition represents a promising strategy for cancer therapy. An imidazo[1,2-b]pyridazine-based compound, 27f , has been identified as an extremely potent and selective Mps1 inhibitor with an IC50 of 6.0 nM against the A549 cancer cell line.[2]
-
mTOR Kinase: The mTOR signaling pathway is frequently dysregulated in cancer. Compounds A17 and A18 have demonstrated potent mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively.[3]
-
PIM Kinases: These serine/threonine kinases are involved in cell survival and proliferation. Imidazo[1,2-b]pyridazines have been identified as selective inhibitors of PIM kinases, demonstrating antileukemic activity.
-
DYRKs and CLKs: Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) with IC50 values below 100 nM.[4]
-
Bruton's Tyrosine Kinase (BTK): Compound 22 , an imidazo[1,2-b]pyridazine derivative, is a potent and highly selective irreversible inhibitor of BTK with an IC50 of 1.3 nM, showing promise for the treatment of B-cell malignancies.[5]
-
Anaplastic Lymphoma Kinase (ALK): Novel imidazo[1,2-b]pyridazine macrocyclic derivatives have been developed as ALK inhibitors capable of overcoming multiple resistance mutations.
-
Tropomyosin Receptor Kinases (TRKs): The representative compound 15m potently inhibited wild-type TRK and its resistant mutants with IC50 values in the nanomolar range.
Table 1: Anticancer Activity of Representative Imidazo[1,2-b]pyridazine Derivatives (Kinase Inhibition)
| Compound | Target Kinase | IC50 | Cell Line | Reference |
| Ponatinib | BCR-ABL (and others) | - | - | [1] |
| 27f | Mps1 | 6.0 nM | A549 | [2] |
| A17 | mTOR | 0.067 µM | - | [3] |
| A18 | mTOR | 0.062 µM | - | [3] |
| 20a | DYRK1A | 50 nM | - | [4] |
| 20a | CLK1 | 82 nM | - | [4] |
| 20a | CLK4 | 44 nM | - | [4] |
| 22 | BTK | 1.3 nM | - | [5] |
| 15m | TRK (wild-type) | 0.08 nM | - | |
| 15m | TRK (G595R mutant) | 2.14 nM | - | |
| 15m | TRK (G667C mutant) | 0.68 nM | - |
Cytotoxic Activity
In addition to targeted kinase inhibition, various imidazo[1,2-b]pyridazine derivatives have demonstrated broad cytotoxic effects against a range of cancer cell lines.
Table 2: Cytotoxic Activity of Imidazo[1,2-b]pyridazine Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4e | MCF-7 | Breast Cancer | 1 - 10 | |
| 4f | SK-MEL-28 | Melanoma | 1 - 10 | |
| 12b | Hep-2 | Laryngeal Carcinoma | 11 | [6] |
| 12b | HepG2 | Liver Cancer | 13 | [6] |
| 12b | MCF-7 | Breast Cancer | 11 | [6] |
| 12b | A375 | Melanoma | 11 | [6] |
Anti-inflammatory Activity: Modulating the Immune Response
The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential in treating inflammatory and autoimmune diseases. A key target in this area is the Janus kinase (JAK) family of enzymes, which are crucial for cytokine signaling.
Tyk2 Inhibition
Tyrosine kinase 2 (Tyk2) is a member of the JAK family that mediates signaling for pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, offering a novel allosteric mechanism of inhibition. This approach provides greater selectivity over other JAK family members, potentially reducing off-target effects.
IKKβ Inhibition
Imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, which plays a central role in inflammation. These compounds have shown to inhibit the production of the pro-inflammatory cytokine TNFα.[7]
Antiviral and Antibacterial Activity: Combating Infectious Agents
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to its activity against various pathogens.
Antiviral Activity
A notable application of this scaffold is in the development of inhibitors of human picornaviruses, a family of viruses that includes rhinoviruses (the common cold) and enteroviruses. Certain 2-aminoimidazo[1,2-b]pyridazines have demonstrated potent and broad-spectrum activity against these viruses.[8] The primary method for evaluating this activity is the plaque reduction assay , which measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
Antibacterial Activity
Derivatives of the imidazo[1,2-b]pyridazine core have also been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, representing the lowest concentration of a compound that prevents visible growth of a bacterium.
Neurodegenerative Disorders: Imaging of Amyloid Plaques
In the context of neurodegenerative diseases, particularly Alzheimer's disease, imidazo[1,2-b]pyridazine derivatives have been developed as imaging agents for the detection of β-amyloid plaques, a hallmark of the disease. These compounds exhibit high binding affinity for synthetic Aβ aggregates. For instance, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (compound 4 ) showed a high binding affinity with a Ki of 11.0 nM.[9]
Table 3: Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives to β-Amyloid Plaques
| Compound | Ki (nM) | Reference |
| 4 | 11.0 | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which the imidazo[1,2-b]pyridazine scaffold is involved is crucial for a deeper understanding of its mechanism of action. The following diagrams, rendered in DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: BCR-ABL Signaling Pathway and Inhibition by Ponatinib.
Caption: Tyk2 Signaling Pathway and Allosteric Inhibition.
Caption: General Experimental Workflow for Drug Discovery.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-b]pyridazines
A common synthetic route to the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine with an α-haloketone.
-
Starting Materials: 3-Amino-6-chloropyridazine and a substituted 2-bromoacetophenone.
-
Reaction: A mixture of 3-amino-6-chloropyridazine (1.0 eq) and the appropriate 2-bromoacetophenone (1.1 eq) in ethanol is refluxed for 4-6 hours.
-
Work-up: After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a general method for assessing the inhibitory activity of imidazo[1,2-b]pyridazine derivatives against a target kinase.
-
Assay Components: Recombinant kinase, substrate peptide, [γ-³³P]ATP, assay buffer, and test compounds.
-
Procedure: a. The test compounds are serially diluted in DMSO and pre-incubated with the kinase in the assay buffer for 10-15 minutes at room temperature. b. The kinase reaction is initiated by the addition of a mixture of the substrate peptide and [γ-³³P]ATP. c. The reaction mixture is incubated for a specified time (e.g., 60 minutes) at 30°C. d. The reaction is stopped by the addition of phosphoric acid. e. A portion of the reaction mixture is transferred to a filtermat, which is then washed to remove unincorporated [γ-³³P]ATP. f. The radioactivity retained on the filtermat, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the imidazo[1,2-b]pyridazine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Conclusion
The imidazo[1,2-b]pyridazine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in targeting a wide array of biological molecules, particularly protein kinases, underscores its importance in the development of novel therapies for a range of human diseases. The ongoing exploration of this versatile core structure, coupled with advances in rational drug design and synthetic methodologies, promises to yield even more effective and selective therapeutic agents in the future. This guide serves as a testament to the profound biological significance of the imidazo[1,2-b]pyridazine scaffold and aims to inspire further innovation in this exciting field.
References
- 1. TYK2 as a therapeutic target in the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Chronicle of Imidazo[1,2-b]pyridazine Derivatives
For Immediate Release
Tours, France – The imidazo[1,2-b]pyridazine nucleus, a fused heterocyclic system, has carved a significant niche in medicinal chemistry, evolving from a synthetic curiosity to a "privileged scaffold" integral to the development of novel therapeutics. A comprehensive review of its journey, from its initial synthesis to its role in modern drug discovery, reveals a rich history of chemical innovation and pharmacological breakthroughs.[1][2]
The imidazo[1,2-b]pyridazine framework has been a subject of scientific inquiry since at least 1966, with its versatile biological activities driving continuous research.[1] This scaffold is a cornerstone in the design of molecules targeting a wide array of diseases, including cancer, inflammatory conditions, parasitic and viral infections, and neurological disorders.[1][2] The remarkable success of the kinase inhibitor Ponatinib, which features this core structure, has notably invigorated research into new derivatives with enhanced efficacy and pharmacokinetic profiles.[1][3]
A Legacy of Synthesis: From Foundational Reactions to Modern Catalysis
The construction of the imidazo[1,2-b]pyridazine ring system has been achieved through various synthetic strategies. A common and foundational method involves the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[4] The presence of a halogen on the pyridazine ring is crucial for guiding the alkylation to the desired ring nitrogen, thereby facilitating the efficient formation of the bicyclic product.[4]
In recent years, the synthetic arsenal has expanded significantly with the advent of metal-catalyzed cross-coupling reactions.[5] Techniques such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations have enabled the intricate functionalization of the imidazo[1,2-b]pyridazine core.[5][6] These advanced methods provide medicinal chemists with powerful tools to systematically modify the scaffold and explore structure-activity relationships (SAR).[5]
A generalized workflow for the synthesis and derivatization of the imidazo[1,2-b]pyridazine core is depicted below, illustrating the progression from basic building blocks to complex, biologically active molecules.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Potential Therapeutic Targets for Imidazo[1,2-b]pyridazine-6-carboxylic Acid Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active molecules. Analogs of imidazo[1,2-b]pyridazine-6-carboxylic acid have garnered significant interest due to their diverse pharmacological activities, showing promise in the treatment of a range of diseases, from inflammatory conditions and cancer to parasitic infections. This technical guide provides a comprehensive overview of the key therapeutic targets of these analogs, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to aid in drug discovery and development efforts.
Key Therapeutic Areas and Molecular Targets
This compound analogs have demonstrated efficacy in several key therapeutic areas, primarily through their interaction with specific molecular targets. The most prominent of these are detailed below.
Inflammatory and Autoimmune Diseases: Targeting Tyk2
A major focus of research for imidazo[1,2-b]pyridazine analogs has been the inhibition of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 is a crucial mediator of pro-inflammatory cytokine signaling, including interleukins (IL-12, IL-23) and type 1 interferons (IFN). Consequently, inhibitors of Tyk2 are attractive candidates for the treatment of various autoimmune and inflammatory diseases.
Notably, many imidazo[1,2-b]pyridazine-based inhibitors are designed as allosteric inhibitors that bind to the pseudokinase (JH2) domain of Tyk2. This approach offers high selectivity over other JAK family members and the catalytic (JH1) domain, potentially leading to a better safety profile.
Quantitative Data: Tyk2 Inhibition
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| Analog Series 1 | Tyk2 JH2 Binding | Scintillation Proximity Assay | 817 | [1] |
| Compound 7 | Tyk2 JH2 Binding | Scintillation Proximity Assay | 480 | [2] |
| Compound 29 | Tyk2 JH2 Binding | Scintillation Proximity Assay | < 100 (cellular potency) | [2] |
Signaling Pathway: Tyk2-Mediated Cytokine Signaling
The following diagram illustrates the role of Tyk2 in cytokine signaling and the mechanism of its inhibition by imidazo[1,2-b]pyridazine analogs.
References
The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for the development of a wide array of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of the imidazo[1,2-b]pyridazine core, summarizing key quantitative data, detailing experimental protocols for target engagement, and visualizing relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical entity.
Biological Activities and Structure-Activity Relationship (SAR)
The imidazo[1,2-b]pyridazine scaffold has been successfully exploited to develop inhibitors for a range of biological targets, demonstrating broad therapeutic potential. The substitution patterns on the bicyclic core are crucial for both potency and selectivity. The key positions for substitution are generally at the 2, 3, 6, and 8 positions of the ring system.
Kinase Inhibition
The imidazo[1,2-b]pyridazine core has proven to be a particularly fruitful starting point for the development of kinase inhibitors. The nitrogen atoms in the ring system can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
Monopolar spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint and a promising target in oncology.[1][2] Optimization of an initial imidazo[1,2-a]pyrazine hit led to the discovery of potent imidazo[1,2-b]pyridazine-based Mps1 inhibitors.[1][3] A significant breakthrough was the substitution at the 6-position of the core, which led to improved cellular activity.[1][2] Further property-based optimization at this position resulted in orally bioavailable compounds with remarkable antiproliferative activity.[1][2]
Table 1: SAR of Imidazo[1,2-b]pyridazine Derivatives as Mps1 Kinase Inhibitors
| Compound | R6-Substituent | Mps1 IC50 (nM) | A549 IC50 (nM) |
| 27f | Aryl group (details proprietary) | 0.70 (cellular) | 6.0 |
Data sourced from referenced literature.[1][2]
Tyk2, a member of the Janus kinase (JAK) family, is involved in cytokine signaling pathways and is a target for autoimmune and inflammatory diseases. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain. A key SAR finding was the replacement of a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety, which dramatically improved metabolic stability.[4] The N1-substituent on the pyridone ring and modifications at the C3-position were found to be critical for potency and permeability.[4]
Table 2: SAR of Imidazo[1,2-b]pyridazine Derivatives as Tyk2 JH2 Inhibitors
| Compound | R1 (on pyridone) | R2 (at C3) | Tyk2 JH2 Ki (nM) | IFNα cellular IC50 (nM) | hWB IC50 (nM) |
| 6e | 2-pyridyl | N-cyclopropyl | ~0.3 | ~20 | ~100 |
| 6n | 2-pyridyl | N-isopropyl | ~0.1-0.15 | ~30 | ~150 |
| 6o | 2-pyridyl | N-cyclobutyl | ~0.3 | ~20 | ~100 |
| 6p | 2-pyridyl | 3-hydroxy-2,2-dimethylpropyl | ~0.3 | ~20 | ~100 |
| 6 | 2-pyridyl | (1R,2S)-2-fluorocyclopropyl | 0.086 | ~15 | ~70 |
Data represents an approximate summary from the referenced literature.[4]
GSK-3β is implicated in various diseases, including Alzheimer's disease and type 2 diabetes.[5][6] Structure-activity relationship studies of imidazo[1,2-b]pyridazine derivatives led to the identification of potent GSK-3β inhibitors.[5][6] Brain penetrance was a key consideration in the optimization of these compounds for CNS indications.[6]
Table 3: SAR of Imidazo[1,2-b]pyridazine Derivatives as GSK-3β Inhibitors
| Compound | R-group (position not specified) | GSK-3β IC50 (nM) |
| 19 | 4-pyridyl substitution | 220 |
| 47 | Optimized substitutions | Potent (specific value not publicly disclosed) |
Data sourced from referenced literature.[6]
The mammalian target of rapamycin (mTOR) is a crucial kinase in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. A series of imidazo[1,2-b]pyridazine diaryl urea derivatives have been synthesized and shown to exhibit significant anti-proliferative activity by inhibiting mTOR.[7]
Table 4: SAR of Imidazo[1,2-b]pyridazine Diaryl Urea Derivatives as mTOR Inhibitors
| Compound | R-group on Urea | A549 IC50 (µM) | H460 IC50 (µM) | mTOR IC50 (µM) |
| A17 | Specific aryl group | ~0.1 | ~0.1 | 0.067 |
| A18 | Specific aryl group | ~0.1 | ~0.1 | 0.062 |
Data represents an approximate summary from the referenced literature.[7]
Anticancer Activity
Beyond specific kinase inhibition, imidazo[1,2-b]pyridazines have demonstrated broad anticancer activity. The FDA-approved multi-targeted kinase inhibitor, ponatinib, which features this core, has spurred further research in this area.[8]
Antitubercular Activity
With the rise of drug-resistant tuberculosis, there is an urgent need for new antitubercular agents. Imidazo[1,2-b]pyridazine derivatives, particularly those incorporating a benzohydrazide linker, have shown promising activity against Mycobacterium tuberculosis H37Rv.[9][10]
Table 5: SAR of Imidazo[1,2-b]pyridazine Benzohydrazide Derivatives as Antitubercular Agents
| Compound | R-group on Benzohydrazide | MIC (µg/mL) |
| 6a-l (range) | Various substituted phenyls | 1.6 - 100 |
| Most potent | Specific substitutions | 1.6 |
Data sourced from referenced literature.[9]
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives, structurally related to the imidazo[1,2-b]pyridazine core, have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[11][12] This suggests a potential avenue for the development of imidazo[1,2-b]pyridazine-based anti-inflammatory agents.
Phosphodiesterase 10 (PDE10) Inhibition
Imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of phosphodiesterase 10 (PDE10), an enzyme involved in neurological and psychiatric disorders.[13][14]
Ligands for β-Amyloid Plaques
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been synthesized and evaluated for their binding affinity to β-amyloid plaques, which are a hallmark of Alzheimer's disease.[15][16] The 2-N,N-dimethylaminophenyl moiety appears to be important for binding affinity.[16]
Table 6: SAR of Imidazo[1,2-b]pyridazine Derivatives as β-Amyloid Plaque Ligands
| Compound | R2-Substituent | R6-Substituent | Ki (nM) |
| 3 | 4'-Dimethylaminophenyl | Methoxy | >1000 |
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 |
| 5 | 4'-Dimethylaminophenyl | ω-fluoroethyl | Decreased affinity |
| 16a-c | Pyridinyl | Various | Significantly reduced affinity |
| 20a-b | Thiophenyl | Various | Significantly reduced affinity |
Data sourced from referenced literature.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols cited in the development of imidazo[1,2-b]pyridazine derivatives.
Kinase Inhibition Assays
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: A master mix containing Mps1 kinase and a suitable substrate (e.g., MBP) in a kinase buffer is prepared.
-
Inhibitor Addition: Serial dilutions of the test compounds (e.g., in DMSO) are added to the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP. The plate is incubated at 30°C for a specified time (e.g., 45 minutes).
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
This is a competition assay that measures the displacement of a fluorescently labeled probe from the Tyk2 JH2 domain by a test compound.
-
Reagent Preparation: Thaw and prepare JH2 Binding Buffer, recombinant human Tyk2 JH2 protein, and the fluorescently labeled JH2 probe.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Assay Plate Setup: Add JH2 Binding Buffer, Tyk2 JH2 protein, and test compounds to the wells of a 384-well plate. Include controls for "Blank" (no probe, no JH2), "Reference" (probe, no JH2), and "Positive Control" (probe, JH2, no inhibitor).
-
Probe Addition: Add the fluorescently labeled JH2 probe to all wells except the "Blank".
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the fluorescence polarization using a suitable microplate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the probe by the inhibitor. IC50 values are calculated from dose-response curves.
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is used to measure the phosphorylation of a biotinylated substrate by VEGFR2.
-
Reaction Mixture: A reaction mixture containing VEGFR2 kinase, a biotinylated peptide substrate, and the test compound is prepared in a buffer containing MgCl2, MnCl2, DTT, and ATP.
-
Incubation: The reaction is incubated at room temperature.
-
Detection: The reaction is stopped, and streptavidin-coated donor beads and phosphospecific antibody-conjugated acceptor beads are added.
-
Signal Generation: If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor beads into proximity. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission.
-
Measurement and Analysis: The luminescent signal is measured, and IC50 values are determined from the dose-response curves.
Cell-Based Assays
The sulforhodamine B (SRB) assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cell lines (e.g., A549, H460) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-b]pyridazine derivatives for a specified period (e.g., 48 hours).
-
Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The absorbance is proportional to the cell number. IC50 values are calculated from the dose-response curves.
This colorimetric assay measures the metabolic activity of Mycobacterium tuberculosis.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.
-
Compound Addition: Serial dilutions of the test compounds are added to a 96-well plate.
-
Inoculation: The bacterial suspension is added to the wells.
-
Incubation: The plate is incubated for several days at 37°C.
-
Alamar Blue Addition: Alamar Blue reagent is added to each well.
-
Incubation and Observation: The plate is further incubated, and a color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.
In Vitro Binding Assays
This competitive binding assay determines the affinity of test compounds for synthetic Aβ aggregates.
-
Aβ Aggregate Preparation: Synthetic Aβ1-40 peptide is aggregated by incubation.
-
Reaction Mixture: A mixture containing the Aβ aggregates, a radiolabeled ligand (e.g., [3H]BTA-1), and the test compound at various concentrations is prepared in a suitable buffer.
-
Incubation: The mixture is incubated to allow for competitive binding.
-
Separation: The bound and free radioligand are separated by filtration through a glass fiber filter.
-
Radioactivity Measurement: The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is essential for a clear understanding of the mechanism of action and the research approach.
Signaling Pathways
Caption: Simplified Tyk2 and NF-κB signaling pathways targeted by imidazo[1,2-b]pyridazine derivatives.
Experimental Workflows
Caption: General workflow for the discovery and development of imidazo[1,2-b]pyridazine-based kinase inhibitors.
Caption: Experimental workflow for determining the antitubercular activity using the MABA assay.
Conclusion
The imidazo[1,2-b]pyridazine core continues to be a highly valuable scaffold in the pursuit of novel therapeutics. The extensive research into its structure-activity relationships has provided a solid foundation for the rational design of potent and selective inhibitors for a diverse range of biological targets. This guide has summarized the key SAR findings, provided an overview of essential experimental protocols, and visualized the intricate biological pathways and research workflows. It is anticipated that the continued exploration of the chemical space around the imidazo[1,2-b]pyridazine nucleus will lead to the discovery of next-generation therapies for a multitude of diseases.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of novel potent imidazo[1,2-b]pyridazine PDE10a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Pyridazine-Based Fluorescent Probe Targeting Aβ Plaques in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
An In-Depth Technical Guide to Imidazo[1,2-b]pyridazine-6-carboxylic acid: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-b]pyridazine-6-carboxylic acid (C7H5N3O2) is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry. While not typically an active pharmaceutical ingredient itself, it serves as a crucial synthetic intermediate and a versatile scaffold for the development of novel therapeutics. Its rigid, nitrogen-rich structure provides a unique framework for designing molecules with high affinity and selectivity for various biological targets. This technical guide delves into the chemical properties, synthesis, and, most importantly, the significant role of this compound and its derivatives in the landscape of modern drug discovery, with a particular focus on its application in the synthesis of the multi-targeted kinase inhibitor, Ponatinib.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
Fused nitrogen heterocycles are a cornerstone of pharmaceutical development, forming the backbone of numerous biologically active molecules. The imidazo[1,2-b]pyridazine system, a fusion of imidazole and pyridazine rings, is one such "privileged scaffold." Its structural characteristics allow for precise three-dimensional arrangements of functional groups, facilitating targeted interactions with enzymes and receptors.
The therapeutic potential of the imidazo[1,2-b]pyridazine core was prominently highlighted by the FDA approval of Ponatinib, a potent multi-targeted tyrosine kinase inhibitor. This success spurred a surge in research, leading to the exploration of this scaffold for a wide range of biological activities, including:
-
Anticancer Agents: Particularly as kinase inhibitors targeting pathways like PI3K/mTOR and ALK.[1][2]
-
Antiviral Compounds: Showing activity against human picornaviruses.[3]
-
Neurodegenerative Disease Modulators: As ligands for β-amyloid plaques implicated in Alzheimer's disease.[4]
-
Anti-inflammatory and Analgesic Agents. [5]
The carboxylic acid moiety at the 6-position of the imidazo[1,2-b]pyridazine ring is a key functional handle, offering a versatile point for chemical modification to generate diverse libraries of compounds for drug screening.[6]
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in publicly available literature, which is common for synthetic intermediates. However, data for the parent scaffold and related derivatives are available and provide insight into the general characteristics of this class of compounds.
Table 1: Physicochemical Properties of Imidazo[1,2-b]pyridazine and a Related Derivative
| Property | Imidazo[1,2-b]pyridazine | Imidazo[1,2-b]pyridazine-2-carboxylic acid |
| CAS Number | 766-55-2 | 160911-42-2 |
| Molecular Formula | C6H5N3 | C7H5N3O2 |
| Molecular Weight | 119.12 g/mol | 163.13 g/mol |
| XLogP3-AA | 0.3 | 0.2 |
| Hydrogen Bond Donor Count | 0 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 4 |
| Rotatable Bond Count | 0 | 1 |
| Exact Mass | 119.048347172 Da | 163.038176411 Da |
| Topological Polar Surface Area | 30.2 Ų | 67.5 Ų |
Data sourced from PubChem.
Synthesis of the Imidazo[1,2-b]pyridazine Core
A general and widely employed method for the synthesis of the imidazo[1,2-b]pyridazine backbone involves the cyclocondensation of a 3-amino-6-halopyridazine with an α-haloketone or a related α-halocarbonyl compound. This reaction typically proceeds under mild basic conditions.
General Synthetic Workflow for Imidazo[1,2-b]pyridazine Derivatives
Caption: General synthetic workflow for the imidazo[1,2-b]pyridazine core.
Role in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold is a common feature in a multitude of kinase inhibitors. The carboxylic acid functionality at the 6-position of the target compound provides a crucial attachment point for introducing various substituents to modulate the pharmacological properties of the final drug candidate.
A prime example of the utility of the imidazo[1,2-b]pyridazine core is in the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor effective against chronic myeloid leukemia (CML), including cases with the T315I mutation that confers resistance to other treatments. While the direct precursor to Ponatinib is a 3-ethynylimidazo[1,2-b]pyridazine, the synthesis strategies for this and other derivatives highlight the importance of the core scaffold.
Illustrative Synthetic Workflow for Ponatinib
The following diagram illustrates a generalized synthetic pathway to Ponatinib, showcasing the incorporation of the imidazo[1,2-b]pyridazine moiety.
Caption: Simplified synthetic workflow for Ponatinib.
Biological Activities of Imidazo[1,2-b]pyridazine Derivatives
The versatility of the imidazo[1,2-b]pyridazine scaffold has led to the discovery of derivatives with a broad spectrum of biological activities. The following table summarizes some of the key findings for various derivatives.
Table 2: Biological Activities of Selected Imidazo[1,2-b]pyridazine Derivatives
| Derivative Class | Target/Activity | Example Data | Reference |
| PI3K/mTOR Dual Inhibitors | Treatment of Pulmonary Fibrosis | Compound 11: IC50 = 0.380 µM (MRC-5 cells) | [1] |
| ALK Inhibitors | Non-small Cell Lung Cancer | Compound O-10: IC50 = 2.6 nM (ALK WT) | [2] |
| Tyk2 JH2 Inhibitors | Autoimmune Diseases | Compound 6: Ki = 0.086 nM | |
| Antiviral Agents | Human Picornaviruses | Analogue 7b: Potent antirhinoviral activity | [3] |
| Aβ Plaque Ligands | Alzheimer's Disease Imaging | Compound 4: Ki = 11.0 nM | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives are highly specific to the target compound and the biological assay. As a representative example, a generalized protocol for the synthesis of the imidazo[1,2-b]pyridazine core is described below, based on common literature procedures.
General Experimental Protocol for the Synthesis of the Imidazo[1,2-b]pyridazine Core
-
Reactant Preparation: Dissolve the 3-amino-6-halopyridazine (1 equivalent) in a suitable solvent such as ethanol or 1,2-dimethoxyethane.
-
Addition of α-Haloketone: To the solution from step 1, add the α-haloketone or α-haloester (1-1.2 equivalents).
-
Reaction Conditions: Add a mild base, such as sodium bicarbonate (2-3 equivalents), to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired imidazo[1,2-b]pyridazine derivative.
Note: This is a generalized protocol and the specific solvent, base, temperature, and reaction time will need to be optimized for the synthesis of this compound.
Signaling Pathways Targeted by Imidazo[1,2-b]pyridazine Derivatives
While this compound is a synthetic intermediate, its derivatives have been designed to modulate key signaling pathways implicated in various diseases. One of the most prominent is the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation, survival, and metabolism, which is often dysregulated in cancer and fibrosis.
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-b]pyridazine derivatives.
Conclusion
This compound stands as a testament to the importance of core scaffolds in medicinal chemistry. While its direct biological activity is not the primary focus of research, its role as a versatile and crucial synthetic intermediate is undisputed. The successful development of drugs like Ponatinib and the ongoing research into new derivatives targeting a wide array of diseases underscore the enduring value of the imidazo[1,2-b]pyridazine core. For drug development professionals, this scaffold represents a promising starting point for the design and synthesis of next-generation therapeutics with enhanced efficacy and specificity. Further exploration of the synthetic routes to and the derivatization of this compound is likely to yield novel drug candidates for a variety of unmet medical needs.
References
- 1. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 2. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-b]pyridazine(766-55-2) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Imidazo[1,2-b]pyridazine-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of various bioactive molecules.[1][2] Notably, derivatives such as Imidazo[1,2-b]pyridazine-6-carboxylic acid are crucial intermediates in the synthesis of pharmaceuticals. For instance, 2,8-dimethylthis compound is a key building block in the manufacturing of risdiplam, a drug for treating spinal muscular atrophy.[3] This document provides detailed protocols for the synthesis of this compound, starting from readily available 3-amino-6-halopyridazines. The methodology involves a two-step process: the initial formation of the imidazo[1,2-b]pyridazine core via condensation, followed by functionalization at the 6-position to introduce the carboxylic acid group.
General Reaction Scheme
The overall synthetic strategy involves a condensation reaction to form the bicyclic imidazo[1,2-b]pyridazine system, followed by a palladium-catalyzed cross-coupling reaction to introduce a precursor to the carboxylic acid group, which is then hydrolyzed.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions in Imidazo[1,2-b]pyridazine Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of the imidazo[1,2-b]pyridazine scaffold using various metal-catalyzed cross-coupling reactions. The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, and the methodologies described herein offer versatile strategies for the synthesis of novel derivatives with potential therapeutic applications.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of imidazo[1,2-b]pyridazine chemistry, it allows for the introduction of a wide range of aryl and heteroaryl substituents at halogenated positions, primarily at the C3 and C6 positions.
Quantitative Data Summary
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions on the imidazo[1,2-b]pyridazine core, showcasing the scope of the reaction with various boronic acids.
| Entry | Imidazo[1,2-b]pyridazine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 82 |
| 3 | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| 4 | 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine | 4-Tolylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 91 |
| 5 | 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine with Phenylboronic Acid
Materials:
-
6-Chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 mmol, 229.67 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.7 mg)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
1,4-Dioxane (8.0 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this process three times.
-
Under the inert atmosphere, add 1,4-dioxane (8.0 mL) followed by the 2 M aqueous Na₂CO₃ solution (2.0 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,6-diphenylimidazo[1,2-b]pyridazine.
General Workflow for Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the imidazo[1,2-b]pyridazine scaffold, which can serve as versatile handles for further transformations.
Quantitative Data Summary
The following table presents examples of Sonogashira coupling reactions on halogenated imidazo[1,2-b]pyridazines.
| Entry | Imidazo[1,2-b]pyridazine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-phenylimidazo[1,2-b]pyridazine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 92 |
| 2 | 3-Bromo-2-phenylimidazo[1,2-b]pyridazine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 89 |
| 3 | 3-Bromo-2-phenylimidazo[1,2-b]pyridazine | 1-Heptyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 8 | 85 |
| 4 | 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | Ethynylbenzene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 80 | 12 | 88 |
| 5 | 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | 3-Ethynyltoluene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 80 | 12 | 85 |
Experimental Protocol: Sonogashira Coupling of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine with Phenylacetylene
Materials:
-
3-Bromo-2-phenylimidazo[1,2-b]pyridazine (1.0 mmol, 298.15 mg)
-
Phenylacetylene (1.2 mmol, 122.16 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 35.1 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)
-
Triethylamine (Et₃N) (3.0 mL)
-
Tetrahydrofuran (THF) (10 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dried Schlenk tube under an inert atmosphere, dissolve 3-bromo-2-phenylimidazo[1,2-b]pyridazine (1.0 mmol) in THF (10 mL) and triethylamine (3.0 mL).
-
To this solution, add Pd(PPh₃)₂Cl₂ (0.05 mmol) and CuI (0.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired 2-phenyl-3-(phenylethynyl)imidazo[1,2-b]pyridazine.
General Workflow for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides. This reaction is highly valuable for the synthesis of amino-substituted imidazo[1,2-b]pyridazines, which are common motifs in pharmacologically active compounds.
Quantitative Data Summary
Below is a table summarizing the Buchwald-Hartwig amination on 6-chloroimidazo[1,2-b]pyridazines with various amines.
| Entry | Imidazo[1,2-b]pyridazine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 95 |
| 2 | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
| 3 | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 20 | 85 |
| 4 | 6-Chloro-3-methylimidazo[1,2-b]pyridazine | Piperidine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Dioxane | 100 | 16 | 91 |
| 5 | 6-Chloro-3-methylimidazo[1,2-b]pyridazine | p-Toluidine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Dioxane | 100 | 16 | 87 |
Experimental Protocol: Buchwald-Hartwig Amination of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine with Morpholine
Materials:
-
6-Chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 mmol, 229.67 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488.7 mg)
-
Toluene (10 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 mmol) and toluene (10 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluent: dichloromethane/methanol) to yield the desired N-substituted product.
General Workflow for Buchwald-Hartwig Amination
Caption: General catalytic cycle for Buchwald-Hartwig amination.
Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials. For the imidazo[1,2-b]pyridazine system, the C3 position is generally the most electronically rich and sterically accessible, making it the preferred site for direct arylation.[1]
Quantitative Data Summary
The table below showcases the direct C-H arylation of imidazo[1,2-b]pyridazines with various aryl bromides.[1]
| Entry | Imidazo[1,2-b]pyridazine | Aryl Bromide | Catalyst (mol%) | Additive (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazo[1,2-b]pyridazine | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | Pivalic Acid (0.3) | K₂CO₃ (2) | Dioxane | 120 | 24 | 95 |
| 2 | Imidazo[1,2-b]pyridazine | 4-Bromoacetophenone | Pd(OAc)₂ (1) | Pivalic Acid (0.3) | K₂CO₃ (2) | Dioxane | 120 | 24 | 92 |
| 3 | Imidazo[1,2-b]pyridazine | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1) | Pivalic Acid (0.3) | K₂CO₃ (2) | Dioxane | 120 | 24 | 88 |
| 4 | 2-Phenylimidazo[1,2-b]pyridazine | 4-Bromotoluene | Pd(OAc)₂ (2) | - | KOAc (2) | DMF | 140 | 18 | 85 |
| 5 | 2-Phenylimidazo[1,2-b]pyridazine | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | - | KOAc (2) | DMF | 140 | 18 | 82 |
Experimental Protocol: Direct C-H Arylation of Imidazo[1,2-b]pyridazine with 4-Bromobenzonitrile[1]
Materials:
-
Imidazo[1,2-b]pyridazine (1.0 mmol, 119.12 mg)
-
4-Bromobenzonitrile (1.5 mmol, 273.0 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.24 mg)
-
Pivalic acid (0.3 mmol, 30.6 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (5 mL)
-
Argon gas
-
Sealed tube
Procedure:
-
To a sealed tube, add imidazo[1,2-b]pyridazine (1.0 mmol), 4-bromobenzonitrile (1.5 mmol), Pd(OAc)₂ (0.01 mmol), pivalic acid (0.3 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add 1,4-dioxane (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 3-(4-cyanophenyl)imidazo[1,2-b]pyridazine.
Logical Relationship for Regioselective Functionalization
Caption: Strategies for regioselective functionalization of imidazo[1,2-b]pyridazine.
References
Application Notes and Protocols for Amide Bond Formation with Imidazo[1,2-b]pyridazine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of amide derivatives of Imidazo[1,2-b]pyridazine-6-carboxylic acid, a key scaffold in medicinal chemistry. The following sections outline a primary protocol utilizing HATU as a coupling reagent, followed by a discussion of alternative methods and a summary of common reaction conditions.
Introduction
The Imidazo[1,2-b]pyridazine core is a privileged scaffold found in numerous biologically active compounds, including the multi-kinase inhibitor ponatinib. The functionalization of this heterocyclic system, particularly at the 6-position with an amide linkage, is a critical step in the synthesis of many pharmaceutical candidates. This document offers a comprehensive guide to performing this transformation efficiently and effectively.
Primary Protocol: HATU-Mediated Amide Coupling
This protocol is based on established methods for the synthesis of N-substituted imidazo[1,2-b]pyridazine-6-carboxamides and related structures.[1]
Materials:
-
This compound
-
Desired amine (1.0 equivalent)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
Experimental Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and HATU (1.1 equivalents).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
To the cooled solution, add DIPEA (3.0 equivalents) followed by the desired amine (1.0 equivalent).
-
Remove the ice bath and allow the reaction mixture to warm to 50 °C.
-
Stir the reaction at 50 °C for 12 hours.
-
After 12 hours, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water (3 times) and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted imidazo[1,2-b]pyridazine-6-carboxamide.
Alternative Coupling Protocols
While the HATU-mediated protocol is highly effective, other coupling reagents can also be employed. The choice of reagent may depend on the specific amine substrate, cost, and desired reaction conditions.
Table 1: Common Coupling Reagents and Conditions for Amide Bond Formation
| Coupling Reagent | Additive (if required) | Base | Solvent | Typical Temperature | Typical Reaction Time |
| HATU | None | DIPEA | DMF | 0 °C to 50 °C | 12 h |
| EDC | HOBt (catalytic) | DMAP, DIPEA | CH₃CN or CH₂Cl₂ | Room Temperature | 18 h |
| PyBOP | None | DIPEA | DMF or CH₂Cl₂ | Room Temperature | 2-12 h |
| DIC | HOBt | None or DIPEA | DMF or CH₂Cl₂ | Room Temperature | 2-12 h |
Experimental Workflow Diagram
Caption: General workflow for the synthesis of N-substituted imidazo[1,2-b]pyridazine-6-carboxamides.
Signaling Pathway Analogy: The Amide Coupling Cascade
The process of amide bond formation can be conceptually visualized as a signaling cascade, where each component plays a specific role in activating the substrate and facilitating the final bond formation.
Caption: Conceptual cascade illustrating the key steps in amide bond formation.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Imidazo[1,2-b]pyridazine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors derived from the versatile Imidazo[1,2-b]pyridazine scaffold. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery, offering insights into the design, synthesis, and biological assessment of this promising class of therapeutic agents.
The Imidazo[1,2-b]pyridazine core has emerged as a privileged scaffold in kinase inhibitor design, leading to the development of potent and selective inhibitors for a wide range of kinase targets implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its rigid, bicyclic structure provides a well-defined framework for the strategic placement of substituents to achieve high-affinity binding to the ATP-binding site of kinases.
Target Kinases and Inhibitor Activity
Derivatives of Imidazo[1,2-b]pyridazine have demonstrated inhibitory activity against a diverse array of protein kinases. The following table summarizes the reported inhibitory concentrations (IC50) of representative compounds against their primary targets.
| Target Kinase | Compound/Derivative | IC50 (nM) | Cell Line/Assay Condition | Reference |
| GSK-3β | Imidazo[1,2-b]pyridazine derivative 47 | Potent inhibition (specific IC50 not stated in abstract) | In vivo in a triple-transgenic mouse Alzheimer's disease model | [1] |
| mTOR | Compound A17 | 67 | A549 and H460 non-small cell lung cancer cell lines | [2] |
| mTOR | Compound A18 | 62 | A549 and H460 non-small cell lung cancer cell lines | [2] |
| p38 MAP Kinase | N-oxide 16 | Potent inhibition (specific IC50 not stated in abstract) | LPS-induced TNF-α production in human monocytic THP-1 cells | [3] |
| DYRK1A | Compound 20a | 50 | Kinase assay | [4] |
| CLK1 | Compound 20a | 82 | Kinase assay | [4] |
| CLK4 | Compound 20a | 44 | Kinase assay | [4] |
| PfCLK1 | Compound 20a | 32 | Kinase assay (Plasmodium falciparum) | [4] |
| PIM1 | K00486 | 34 | In vitro kinase assay | [5] |
| PIM1 | K00152 | 39 | In vitro kinase assay | [5] |
| c-Met | Compound 26 | 1.9 | Enzyme activity assay | [6] |
| VEGFR2 | Compound 26 | 2.2 | Enzyme activity assay | [6] |
| IKKβ | Optimized Imidazo[1,2-b]pyridazine derivatives | Increased cell-free IKKβ inhibitory activity | Cell-free and THP-1 cell-based assays | [7] |
| Tyk2 (JH2 domain) | Compound 6c | 268 (hWB IC50) | Human whole blood assay | [8] |
| ALK (WT) | Compound O-10 | 2.6 | Enzymatic inhibitory activity assay | [9] |
| ALK (G1202R) | Compound O-10 | 6.4 | Enzymatic inhibitory activity assay | [9] |
| ALK (L1196M/G1202R) | Compound O-10 | 23 | Enzymatic inhibitory activity assay | [9] |
| PI3Kα | Compound 11 | Potent inhibition (specific IC50 not stated in abstract) | Kinase inhibitory activity assay | [10] |
| mTOR | Compound 11 | Potent inhibition (specific IC50 not stated in abstract) | Kinase inhibitory activity assay | [10] |
| BTK | Compound 22 (TM471-1) | 1.3 | BTK inhibition assay | [11] |
Experimental Protocols
General Synthesis of Imidazo[1,2-b]pyridazine-6-carboxylic Acid Derivatives
The synthesis of kinase inhibitors from the Imidazo[1,2-b]pyridazine scaffold typically involves the initial construction of the core bicyclic system, followed by functionalization at key positions, most commonly at the 3- and 6-positions. A general synthetic strategy involves the Suzuki cross-coupling reaction to introduce aryl or heteroaryl moieties at the C-3 position and nucleophilic substitution or other cross-coupling reactions at the C-6 position.
Protocol 1: Synthesis of a 3,6-Disubstituted Imidazo[1,2-b]pyridazine Derivative
This protocol is a generalized procedure based on methodologies reported for the synthesis of various imidazo[1,2-b]pyridazine-based kinase inhibitors.[12]
Materials:
-
6-chloro-3-iodoimidazo[1,2-b]pyridazine
-
Arylboronic acid or ester
-
Amine nucleophile
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., Na2CO3, K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Suzuki Cross-Coupling at C-3:
-
To a solution of 6-chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture), add the desired arylboronic acid (1.1 eq), a palladium catalyst (0.05 eq), and a base (2.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-6-chloroimidazo[1,2-b]pyridazine intermediate.
-
-
Nucleophilic Aromatic Substitution at C-6:
-
To a solution of the 3-aryl-6-chloroimidazo[1,2-b]pyridazine intermediate (1.0 eq) in a suitable solvent (e.g., DMF or NMP), add the desired amine nucleophile (1.2-1.5 eq) and a base (e.g., K2CO3 or DIPEA) (2.0 eq).
-
Heat the reaction mixture at 100-140 °C for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, pour into water, and collect the resulting precipitate by filtration.
-
Alternatively, extract the product with an organic solvent.
-
Wash the crude product or the organic extract with water and brine, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation Protocols
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a microplate, add the kinase, the specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C or 37 °C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or by heating.
-
Quantify the kinase activity by measuring the amount of product formed or the amount of ATP consumed. The detection method will depend on the assay format used.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is often used to evaluate the anti-proliferative effects of potential anticancer compounds.[2]
Materials:
-
Human cancer cell line (e.g., A549, H460)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).
-
After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by Imidazo[1,2-b]pyridazine-based inhibitors and a typical workflow for their discovery and development.
Caption: PI3K/AKT/mTOR signaling pathway with inhibition points.
Caption: Role of GSK-3β in Wnt signaling and Tau pathology.
References
- 1. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Imidazo[1,2-b]pyridazine Derivatives as Potent ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of imidazo[1,2-b]pyridazine derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in cancer therapy. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of key biological pathways and experimental workflows.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Chromosomal rearrangements leading to the formation of ALK fusion proteins, such as NPM-ALK, result in constitutive activation of the kinase, driving oncogenesis in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2] Activated ALK triggers multiple downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and metastasis.[1][2]
The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with ALK-positive malignancies. However, the emergence of acquired resistance, often due to secondary mutations in the ALK kinase domain, limits the long-term efficacy of early-generation inhibitors like crizotinib.[3] The G1202R mutation, in particular, confers broad resistance to many existing ALK inhibitors.[3] This has driven the development of next-generation inhibitors with novel chemical scaffolds designed to overcome these resistance mechanisms.
Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of ALK inhibitors. Recent studies have focused on developing macrocyclic derivatives of this scaffold to enhance potency and overcome resistance.[4] This document details the characterization of these novel compounds and provides protocols for their preclinical evaluation.
Data Presentation: Biological Activity of Imidazo[1,2-b]pyridazine Derivatives
The inhibitory activity of novel imidazo[1,2-b]pyridazine derivatives has been evaluated against wild-type ALK and clinically relevant mutant forms. The data presented below summarizes the biochemical and cellular potency of a lead compound, O-10, in comparison to the first-generation inhibitor, crizotinib.
| Target Enzyme/Cell Line | Compound O-10 (IC50, nM) | Crizotinib (IC50, nM) | Repotrectinib (IC50, nM) | Performance Summary |
| Biochemical Assays | ||||
| ALK WT | 2.6[4] | ~20-24[3] | 40[4] | O-10 is approximately 8-9 times more potent than crizotinib against wild-type ALK.[3] |
| ALK G1202R | 6.4[4] | Ineffective[3] | 164[4] | O-10 demonstrates significant activity against the highly resistant G1202R mutant. |
| ALK L1196M/G1202R | 23[4] | Ineffective | 208[4] | O-10 maintains potency against the double mutant. |
| Cellular Assays | ||||
| Karpas299 (NPM-ALK) | 38[4] | - | 40[4] | O-10 shows potent anti-proliferative activity in an ALK-positive lymphoma cell line. |
| BaF3-EML4-ALK G1202R | 52[4] | - | 164[4] | O-10 effectively inhibits the proliferation of cells expressing the G1202R mutant. |
| BaF3-EML4-ALK L1196M/G1202R | 64[4] | - | 208[4] | O-10 demonstrates cellular activity against the lorlatinib-resistant double mutation. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and replication of performance data for novel ALK inhibitors. The following are standard protocols for key assays.
Protocol 1: ALK Kinase Inhibition Assay (TR-FRET)
This assay quantifies the enzymatic activity of purified ALK kinase and the potency of inhibitors by measuring the phosphorylation of a synthetic substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[3]
Materials:
-
Purified recombinant ALK enzyme (wild-type or mutant)
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compounds (e.g., O-10) dissolved in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 2 µL of the test compound dilution.
-
Add 4 µL of a solution containing the ALK enzyme and biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Stop the reaction by adding 10 µL of detection mix containing the europium-labeled antibody and SA-APC in detection buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity. It is used to measure the anti-proliferative effect of an inhibitor.[3]
Materials:
-
ALK-dependent cell lines (e.g., Karpas299, Ba/F3 engineered to express EML4-ALK mutants)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Plating: Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the test compound in culture medium. Add 10 µL of the diluted compound to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the IC50 value.
Protocol 3: Western Blot for ALK Phosphorylation
This technique is used to confirm that the inhibitor is engaging its target within the cell by detecting the phosphorylation status of ALK and its downstream signaling proteins (e.g., STAT3, ERK).[3]
Materials:
-
ALK-positive cell line (e.g., Karpas299)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor for a defined period (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.[3]
-
Protein Quantification: Quantify protein concentration using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and incubate with ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Visualizations
ALK Signaling Pathway
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazo[1,2-b]pyridazine-6-carboxylic acid in the Synthesis of Tyk2 JH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways involved in immune and inflammatory responses.[1][2][3] Dysregulation of the Tyk2 signaling cascade is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease.[2] Consequently, Tyk2 has emerged as a promising therapeutic target.
A key strategy in developing selective Tyk2 inhibitors is to target the pseudokinase (JH2) domain, which plays a crucial regulatory role in Tyk2 function.[4][5] Targeting the JH2 domain offers a potential for greater selectivity over other JAK family members due to lower homology compared to the highly conserved active kinase (JH1) domain.[4][5]
The imidazo[1,2-b]pyridazine scaffold has been identified as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[6] Specifically, derivatives of imidazo[1,2-b]pyridazine-6-carboxylic acid have proven to be potent and selective inhibitors of the Tyk2 JH2 domain, demonstrating significant therapeutic potential in preclinical models of autoimmune disease.[4][7]
These application notes provide a detailed overview of the synthesis and application of this compound as a key intermediate in the development of Tyk2 JH2 inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to aid researchers in this field.
Tyk2 Signaling Pathway
The following diagram illustrates the central role of Tyk2 in mediating cytokine signaling. Upon cytokine binding to their receptors, Tyk2 and other JAK family members are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[2]
Caption: Tyk2 signaling pathway and the mechanism of inhibition.
Experimental Protocols
The synthesis of potent Tyk2 JH2 inhibitors based on the imidazo[1,2-b]pyridazine scaffold typically involves a multi-step process. A key intermediate, this compound, is synthesized and subsequently coupled with various amine-containing moieties to generate a library of potential inhibitors. The following protocols are based on methodologies described in the scientific literature.[4]
Protocol 1: Synthesis of this compound
This protocol outlines the hydrolysis of a methyl ester precursor to yield the key carboxylic acid intermediate.
Workflow Diagram:
Caption: Workflow for the synthesis of the carboxylic acid intermediate.
Materials:
-
Methyl imidazo[1,2-b]pyridazine-6-carboxylate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Lithium hydroxide (LiOH)
-
1N Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of methyl imidazo[1,2-b]pyridazine-6-carboxylate in a mixture of THF, MeOH, and water, add LiOH.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.
-
Upon completion, carefully acidify the reaction mixture with 1N HCl to precipitate the product.
-
Collect the solid precipitate by filtration.
-
Wash the solid with water and dry under vacuum to afford this compound.
Protocol 2: Amide Coupling to Synthesize Tyk2 JH2 Inhibitors
This protocol describes the coupling of this compound with a desired amine using a peptide coupling agent.
Workflow Diagram:
Caption: Workflow for the final amide coupling step.
Materials:
-
This compound
-
Appropriate amine derivative
-
Benzotriazole-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a solution of this compound, the desired amine, and BOP reagent in DMF, add DIPEA.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by LCMS until the starting materials are consumed.
-
Upon completion, purify the crude product by preparative HPLC to yield the final Tyk2 JH2 inhibitor.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors.
Table 1: In Vitro Potency of Imidazo[1,2-b]pyridazine Derivatives [4]
| Compound | Tyk2 JH2 Ki (nM) | IFNα IC50 (nM) | hWB IC50 (nM) |
| 6 | 0.086 | 21 | 114 |
| 6q | 0.035 | 12 | 63 |
| 6r | 0.022 | 16 | 77 |
| 6s | 0.015 | 41 | 136 |
| 6t | 0.018 | 20 | 85 |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; IFNα: Interferon-alpha induced STAT3 phosphorylation assay; hWB: Human whole blood assay.
Table 2: Selectivity Profile of a Representative Inhibitor (Compound 6) [4]
| Kinase | IC50 (nM) |
| Tyk2 JH1 | >10000 |
| JAK1 JH1 | >10000 |
| JAK2 JH1 | >10000 |
| JAK3 JH1 | >10000 |
Conclusion
This compound is a versatile and crucial intermediate for the synthesis of a novel class of potent and selective Tyk2 JH2 inhibitors. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working to advance new therapies for autoimmune and inflammatory diseases. The modular nature of the synthesis allows for extensive structure-activity relationship (SAR) studies, which have led to the identification of compounds with picomolar potency and excellent selectivity.[4] Further development of this chemical series holds significant promise for the treatment of a range of immune-mediated disorders.
References
- 1. bms.com [bms.com]
- 2. revvity.com [revvity.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Imidazo[1,2-b]pyridazine Derivatives in Anti-Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-cancer therapeutics. This versatile heterocyclic nucleus forms the core of numerous derivatives that exhibit potent and selective inhibitory activity against a range of cancer-associated molecular targets. The U.S. FDA's approval of ponatinib, a multi-targeted tyrosine kinase inhibitor featuring the imidazo[1,2-b]pyridazine moiety, for the treatment of chronic myeloid leukemia (CML), has further spurred research in this area.[1] This document provides a detailed overview of the application of these derivatives in oncology, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
I. Quantitative Data Summary
The anti-cancer activity of various Imidazo[1,2-b]pyridazine derivatives has been quantified through in vitro and in vivo studies. The following tables summarize the inhibitory concentrations (IC50) against various cancer cell lines and protein kinases, as well as in vivo efficacy data.
Table 1: In Vitro Anti-proliferative Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series A (mTOR Inhibitors) | [2] | ||
| A17 | A549 (Non-small cell lung cancer) | 0.02 - 20.7 (range for series A15-A24) | [2] |
| A18 | H460 (Non-small cell lung cancer) | 0.02 - 20.7 (range for series A15-A24) | [2] |
| Series 10 (1,2,4-Thiadiazole linked) | [3] | ||
| 10b | MCF-7 (Breast cancer) | Potent activity | [3] |
| 10c | MDA MB-231 (Breast cancer) | Potent activity | [3] |
| 10d | A549 (Lung cancer) | Potent activity | [3] |
| 10i | DU-145 (Prostate cancer) | Potent activity | [3] |
| 10j | DU-145 (Prostate cancer) | Potent activity | [3] |
| Series 4 (Sulfonamide-bearing) | [4] | ||
| 4e | MCF-7 (Breast cancer) | 1 - 10 | [4] |
| 4f | SK-MEL-28 (Melanoma) | 1 - 10 | [4] |
| Imidazo[1,2-a]pyrazine Derivative | [1] | ||
| 17 | A549 (Lung cancer) | 0.006 | [1] |
| Imidazo[1,2-a]pyridine Derivatives | [5] | ||
| IP-5 | HCC1937 (Breast cancer) | 45 | [5] |
| IP-6 | HCC1937 (Breast cancer) | 47.7 | [5] |
| IP-7 | HCC1937 (Breast cancer) | 79.6 | [5] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 27f | Mps1 | 0.70 (cellular) | [3][6] |
| A17 | mTOR | 67 | [2] |
| A18 | mTOR | 62 | [2] |
| 22 (TM471-1) | BTK | 1.3 | [7] |
| O-10 | ALK (WT) | 2.6 | [8] |
| ALK (G1202R) | 6.4 | [8] | |
| ALK (L1196M/G1202R) | 23 | [8] | |
| 15m | TRK (WT) | 0.08 | [9] |
| TRK (G595R) | 2.14 | [9] | |
| TRK (G667C) | 0.68 | [9] | |
| 42 | PI3Kα | 0.06 | [10] |
| mTOR | 3.12 | [10] |
Table 3: In Vivo Anti-Cancer Efficacy of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Animal Model | Dosing | Tumor Growth Inhibition/Regression | Reference |
| 12 | Xenograft | 50 mg/kg | 20% regression | [1] |
| A17 | Nude mice A549 xenograft | Not specified | Obvious anticancer effect | [2] |
| 22 (TM471-1) | Xenograft | 15 mg/kg | Complete tumor regression in 7/10 mice | [7] |
II. Experimental Protocols
This section details generalized methodologies for key experiments commonly employed in the evaluation of Imidazo[1,2-b]pyridazine derivatives for anti-cancer research.
Synthesis of Imidazo[1,2-b]pyridazine Derivatives
A common synthetic route involves the condensation of an appropriately substituted 3-aminopyridazine with an α-haloketone.[11] Transition-metal catalyzed cross-coupling reactions are also frequently used for further functionalization.[1][12]
General Protocol for Condensation Reaction:
-
Reactants: Substituted 3-aminopyridazine and α-bromoketone.
-
Solvent: A suitable polar aprotic solvent such as DMF or acetonitrile.
-
Base: A mild base like sodium bicarbonate.
-
Procedure: a. Dissolve the 3-aminopyridazine and α-bromoketone in the solvent. b. Add the base to the reaction mixture. c. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. e. Purify the crude product by column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.[4]
In Vitro Cell Proliferation Assay (MTT or SRB Assay)
These assays are used to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.[2][3]
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the Imidazo[1,2-b]pyridazine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assay
These assays are performed to determine the inhibitory activity of the compounds against specific protein kinases.
General Kinase Assay Protocol (e.g., for mTOR):
-
Reaction Mixture: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase buffer.
-
Compound Addition: Add the Imidazo[1,2-b]pyridazine derivative at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Detect the phosphorylation of the substrate using methods like ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: Determine the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
Western Blot Analysis
This technique is used to investigate the effect of the compounds on the expression and phosphorylation status of proteins within specific signaling pathways.[2][13]
Protocol:
-
Cell Lysis: Treat cancer cells with the compound of interest, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with primary antibodies against the target proteins (e.g., Akt, p-Akt, S6, p-S6, p53, p21).[2][13]
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Model
Animal models are used to evaluate the anti-tumor efficacy of the compounds in a living organism.[2][7]
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Randomly assign the mice to treatment and control groups. Administer the Imidazo[1,2-b]pyridazine derivative (e.g., orally or intraperitoneally) at a specific dose and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Calculate the tumor growth inhibition percentage and assess the overall toxicity of the compound.
III. Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by Imidazo[1,2-b]pyridazine derivatives and a general workflow for their pre-clinical evaluation.
Caption: PI3K/Akt/mTOR signaling pathway targeted by Imidazo[1,2-b]pyridazine derivatives.
Caption: General workflow for the preclinical development of Imidazo[1,2-b]pyridazine anti-cancer agents.
Caption: Inhibition of the BTK signaling pathway in B-cell malignancies.
This document provides a comprehensive starting point for researchers interested in the anti-cancer applications of Imidazo[1,2-b]pyridazine derivatives. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising field of oncology.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Designing Potent and Selective mTOR Inhibitors Utilizing an Imidazo[1,2-b]pyridazine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that governs cell growth, proliferation, and survival, making it a prime target for therapeutic intervention, particularly in oncology. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry for developing ATP-competitive mTOR inhibitors. This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of imidazo[1,2-b]pyridazine-based mTOR inhibitors. It includes a summary of structure-activity relationships (SAR), step-by-step protocols for chemical synthesis, biochemical and cellular assays, and data presentation guidelines to facilitate the discovery and development of novel mTOR-targeted therapeutics.
Introduction to mTOR and the Imidazo[1,2-b]pyridazine Scaffold
The mTOR signaling pathway is a central regulator of cellular metabolism and growth in response to nutrient availability, growth factors, and cellular energy levels.[1][2][3] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[4][5] Dysregulation of the mTOR pathway is a common feature in various human diseases, including cancer and metabolic disorders.[3][4]
The imidazo[1,2-b]pyridazine core is a versatile heterocyclic scaffold that has been successfully employed in the development of various kinase inhibitors.[6][7] Its rigid, planar structure provides a suitable framework for positioning key pharmacophoric elements to interact with the ATP-binding site of kinases like mTOR. Several imidazo[1,2-b]pyridazine derivatives have been identified as potent mTOR or dual PI3K/mTOR inhibitors, demonstrating significant anti-proliferative activity in cancer cell lines and in vivo tumor models.[4][8][9]
The mTOR Signaling Pathway
The mTOR kinase is a central node in a complex signaling network. Understanding this pathway is critical for designing inhibitors and interpreting their cellular effects.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. promega.com [promega.com]
- 4. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Evaluation of Imidazo[1,2-b]pyridazine Derivatives for Aβ Plaque Binding
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the in vitro evaluation of Imidazo[1,2-b]pyridazine derivatives as potential ligands for β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The following sections outline the binding affinities of a series of these compounds and the experimental procedures for their assessment.
Data Presentation
The binding affinities of various Imidazo[1,2-b]pyridazine derivatives for synthetic Aβ₁₋₄₀ aggregates were determined through competitive binding assays. The inhibition constant (Ki) values are summarized in the table below. Lower Ki values are indicative of higher binding affinity.
Table 1: Inhibition Constants (Ki) of Imidazo[1,2-b]pyridazine Derivatives for Aβ₁₋₄₀ Aggregates
| Compound | R¹ | R² | Ki (nM) ± SD |
| 4 | 4'-(Dimethylamino)phenyl | SMe | 11.0 ± 2.0 |
| 8 | 4'-(Dimethylamino)phenyl | Cl | 25.0 ± 4.0 |
| 9 | 4'-(Dimethylamino)phenyl | Br | 20.0 ± 3.0 |
| 10 | 4'-(Dimethylamino)phenyl | I | 15.0 ± 2.5 |
| 11 | 4'-(Dimethylamino)phenyl | OMe | 35.0 ± 5.0 |
| 12 | 4'-(Dimethylamino)phenyl | NHMe | 45.0 ± 6.0 |
| 13 | 4'-(Dimethylamino)phenyl | NMe₂ | 50.0 ± 7.0 |
| 14 | 4'-(Methylamino)phenyl | SMe | >1000 |
| 15 | 4'-(Aminophenyl) | SMe | >1000 |
| 16 | Phenyl | SMe | >1000 |
| PIB | - | - | 12.0 ± 2.0 |
| IMPY | - | - | 18.0 ± 3.0 |
*Data synthesized from a study on Imidazo[1,2-b]pyridazine derivatives.[1] The Ki values were determined using a competitive binding assay with [³H]BTA-1 and synthetic Aβ₁₋₄₀ aggregates.[1] PIB (Pittsburgh Compound B) and IMPY are included for comparison.
Experimental Protocols
Competitive Binding Assay for Aβ Plaque Affinity
This protocol details the in vitro competitive binding assay used to determine the binding affinity of Imidazo[1,2-b]pyridazine derivatives to synthetic Aβ plaques.[1]
a. Preparation of Aβ₁₋₄₀ Aggregates:
-
Synthesize and purify Aβ₁₋₄₀ peptide.
-
Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the solution at 37°C for 3-4 days with gentle agitation to induce aggregation.
-
Confirm the formation of fibrillar aggregates using techniques such as Thioflavin T fluorescence assay or electron microscopy.
-
Store the aggregated Aβ₁₋₄₀ at -20°C until use.
b. Competitive Binding Assay Procedure:
-
In a multi-well plate, combine the following in a final volume of 1 mL:
-
Aβ₁₋₄₀ aggregates (final concentration, e.g., 50-100 nM).
-
[³H]BTA-1 (a radioligand with known affinity for Aβ plaques) at a final concentration of approximately 0.5-1.0 nM.
-
Varying concentrations of the Imidazo[1,2-b]pyridazine test compound (e.g., from 0.1 nM to 10 µM).
-
-
For determining non-specific binding, add a high concentration of a known Aβ plaque binding ligand (e.g., 10 µM PIB) to a set of wells.
-
Incubate the mixture at room temperature for 2-3 hours to reach equilibrium.
-
Separate the bound from free radioligand by rapid vacuum filtration through a glass fiber filter (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
In Vitro Autoradiography of Postmortem Human Brain Sections
This protocol provides a general method for visualizing the binding of radiolabeled Imidazo[1,2-b]pyridazine derivatives to Aβ plaques in postmortem human brain tissue from Alzheimer's disease patients.
a. Tissue Preparation:
-
Obtain frozen postmortem human brain tissue sections (e.g., hippocampus or frontal cortex) from diagnosed Alzheimer's disease patients and age-matched controls.
-
Cut the frozen tissue into thin sections (e.g., 10-20 µm) using a cryostat.
-
Thaw-mount the sections onto microscope slides (e.g., Superfrost® slides).
-
Store the slides at -80°C until use.
b. Autoradiography Procedure:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in a buffer solution (e.g., 40% ethanol or Tris-buffered saline) for a short period (e.g., 10-30 minutes).[2][3]
-
Incubate the sections with a solution containing the radiolabeled Imidazo[1,2-b]pyridazine derivative (e.g., [¹²⁵I]-labeled or [¹¹C]-labeled) at a suitable concentration (e.g., in the low nanomolar range) for 60-90 minutes at room temperature.[2][3]
-
To determine non-specific binding, co-incubate a set of adjacent sections with an excess of a non-radiolabeled, high-affinity Aβ plaque ligand (e.g., 10 µM PIB).[2]
-
Wash the slides in a series of ice-cold buffers to remove unbound radioligand (e.g., three washes of 5 minutes each).[3]
-
Perform a final brief rinse in distilled water.[3]
-
Dry the slides under a stream of cool air.
-
Expose the dried sections to a phosphor imaging plate or autoradiography film for a duration determined by the specific activity of the radioligand (e.g., overnight to several days).[3]
-
Scan the imaging plate or develop the film to visualize the distribution and density of the radioligand binding.
-
Quantify the signal intensity in specific brain regions (e.g., gray matter vs. white matter) using densitometry software.
Signaling Pathways and Logical Relationships
The evaluation of Imidazo[1,2-b]pyridazine derivatives for Aβ plaque binding follows a logical progression from initial screening to more biologically relevant assessments.
References
Application Notes and Protocols for the Laboratory Synthesis and Purification of Imidazo[1,2-b]pyridazine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis and purification of Imidazo[1,2-b]pyridazine-6-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The following protocols are based on established synthetic methodologies for related compounds, combining several steps to achieve the target molecule.
Synthetic Strategy Overview
The synthesis of this compound is proposed via a multi-step pathway, commencing with the commercially available 3,6-dichloropyridazine. The key strategic steps involve the selective amination of the pyridazine ring, followed by the introduction of a nitrile group which serves as a precursor to the final carboxylic acid functionality. The core imidazo[1,2-b]pyridazine ring system is constructed through a cyclization reaction, and the final step involves the hydrolysis of the nitrile to the desired carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of 3-Amino-6-chloropyridazine
This initial step involves the nucleophilic aromatic substitution of one chlorine atom in 3,6-dichloropyridazine with an amino group.
Materials:
-
3,6-Dichloropyridazine
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 3,6-dichloropyridazine in ethanol.
-
Add an excess of concentrated aqueous ammonia to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Table 1: Reaction Parameters for the Synthesis of 3-Amino-6-chloropyridazine
| Parameter | Value |
| Starting Material | 3,6-Dichloropyridazine |
| Reagent | Aqueous Ammonia |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Typical Yield | 70-85% |
Synthesis of 3-Amino-6-cyanopyridazine
The chloro-group at the 6-position is replaced by a cyano-group. This transformation can be achieved through a nucleophilic substitution reaction with a cyanide salt, often catalyzed by a palladium complex.
Materials:
-
3-Amino-6-chloropyridazine
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-amino-6-chloropyridazine, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for several hours, with stirring. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Reaction Parameters for the Synthesis of 3-Amino-6-cyanopyridazine
| Parameter | Value |
| Starting Material | 3-Amino-6-chloropyridazine |
| Reagent | Zinc Cyanide |
| Catalyst | Pd₂(dba)₃ / dppf |
| Solvent | DMF |
| Reaction Temperature | 120 °C |
| Typical Yield | 60-75% |
Synthesis of 6-Cyanoimidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine ring is formed by the condensation of 3-amino-6-cyanopyridazine with a two-carbon electrophile. Bromoacetaldehyde or its equivalents are commonly used for this purpose.
Materials:
-
3-Amino-6-cyanopyridazine
-
Bromoacetaldehyde diethyl acetal
-
Aqueous Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
Hydrolyze bromoacetaldehyde diethyl acetal to bromoacetaldehyde by heating with aqueous HCl.
-
Neutralize the acidic solution carefully with sodium bicarbonate.
-
In a separate flask, dissolve 3-amino-6-cyanopyridazine in ethanol.
-
Add the freshly prepared bromoacetaldehyde solution to the solution of the aminopyridazine.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a mild base if necessary.
-
The product may precipitate upon cooling or after partial removal of the solvent. Collect the solid by filtration.
Table 3: Reaction Parameters for the Synthesis of 6-Cyanoimidazo[1,2-b]pyridazine
| Parameter | Value |
| Starting Material | 3-Amino-6-cyanopyridazine |
| Reagent | Bromoacetaldehyde |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Typical Yield | 50-70% |
Synthesis of this compound
The final step is the hydrolysis of the nitrile group at the 6-position to the carboxylic acid. This can be achieved under either acidic or basic conditions.
Materials:
-
6-Cyanoimidazo[1,2-b]pyridazine
-
Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) solution
-
Water
-
Ice bath
Procedure (Acidic Hydrolysis):
-
Carefully add 6-cyanoimidazo[1,2-b]pyridazine to concentrated sulfuric acid, ensuring the temperature is controlled with an ice bath.
-
Heat the mixture gently for a specified period.
-
Pour the reaction mixture onto crushed ice.
-
The carboxylic acid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry.
Procedure (Basic Hydrolysis):
-
Suspend 6-cyanoimidazo[1,2-b]pyridazine in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (monitoring by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Table 4: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 6-Cyanoimidazo[1,2-b]pyridazine |
| Reagent | Concentrated H₂SO₄ or aq. NaOH |
| Reaction Temperature | Elevated |
| Typical Yield | 80-95% |
Purification Protocol
The primary method for the purification of the final product, this compound, is recrystallization. Due to its polar nature and the presence of both acidic and basic centers, the choice of solvent is critical.
Recommended Recrystallization Solvents:
-
Aqueous ethanol
-
Aqueous acetic acid
-
Dimethylformamide (DMF) - water mixture
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent or solvent mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
The purity of the final compound should be assessed by standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Logical Relationship of Synthesis
The synthesis follows a logical progression of functional group transformations and ring formation.
Caption: Logical progression of the synthesis from starting material to the final product.
Troubleshooting & Optimization
Technical Support Center: Enhancing Metabolic Stability of Imidazo[1,2-b]pyridazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the metabolic stability of imidazo[1,2-b]pyridazine derivatives.
Troubleshooting Guides
This section addresses common challenges encountered during experimental work, offering potential causes and solutions in a question-and-answer format.
Issue 1: My imidazo[1,2-b]pyridazine derivative shows high clearance in human liver microsomes.
-
Question: My compound is rapidly metabolized in a liver microsomal stability assay. How can I identify the metabolic "soft spot"?
-
Answer: Identifying the site of metabolic liability is crucial. The recommended approach is to perform a metabolite identification study using high-resolution liquid chromatography-mass spectrometry (LC-MS).[1][2] By comparing the mass spectra of the parent compound and its metabolites, you can pinpoint the position of metabolic modification (e.g., hydroxylation, N-dealkylation). Incubating the compound with specific cytochrome P450 (CYP) isoforms or using CYP-specific inhibitors can also help identify the key enzymes involved.[3][4]
-
Question: Metabolite identification confirmed oxidation on the imidazo[1,2-b]pyridazine core. What are the most common metabolic hot spots on this scaffold?
-
Answer: The imidazo[1,2-b]pyridazine scaffold is susceptible to oxidation by both cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).[5][6][7] Common metabolic hotspots include electron-rich positions on the heterocyclic rings. For imidazo[1,2-b]pyridazines, oxidation often occurs at positions adjacent to the nitrogen atoms.[8][9]
Issue 2: My attempts to block metabolism have been unsuccessful.
-
Question: I introduced a fluorine atom at a suspected metabolic soft spot, but the metabolic stability did not improve. Why might this be the case?
-
Answer: While fluorination is a common strategy to block metabolism due to the strength of the C-F bond, its success is not guaranteed.[10][11] Several factors could contribute to the lack of improvement:
-
Incorrect identification of the metabolic soft spot: The primary metabolic route might be at a different position on the molecule.
-
Metabolic switching: Blocking one metabolic pathway can sometimes lead to the upregulation of a secondary metabolic route at a different position.[12]
-
Electronic effects: The introduction of a highly electronegative fluorine atom can alter the electron distribution of the entire molecule, potentially making other positions more susceptible to metabolism.[13][14]
-
Formation of unstable metabolites: In some cases, metabolism can still occur at or near the fluorinated position, leading to the formation of unstable or reactive metabolites.[14]
-
-
Question: I used deuteration to improve stability, but the effect was less than expected. What could be the reason?
-
Answer: Deuteration slows metabolism by taking advantage of the kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond.[15][16] However, the magnitude of this effect can vary. If the C-H bond cleavage is not the rate-limiting step of the metabolic process, then deuteration will have a minimal impact on the overall metabolic rate.[12] Similar to fluorination, metabolic switching can also occur, where metabolism is redirected to a non-deuterated site.[12][16]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to improve the metabolic stability of imidazo[1,2-b]pyridazine derivatives.
-
Question: What are the primary enzymes responsible for the metabolism of imidazo[1,2-b]pyridazine derivatives?
-
Answer: The primary enzymes involved in the metabolism of this class of compounds are cytochrome P450 (CYP) isoforms (e.g., CYP3A4) and aldehyde oxidase (AO).[3][5][7] CYP enzymes typically catalyze oxidative reactions, while AO is known to metabolize azaheterocycles.[5][6]
-
Question: What are the main strategies to improve the metabolic stability of my compounds?
-
Answer: Several strategies can be employed:
-
Blocking the site of metabolism: This can be achieved by introducing sterically hindering groups or atoms that are resistant to metabolic cleavage, such as fluorine or deuterium, at the identified metabolic soft spot.[10][16]
-
Modifying electronic properties: Introducing electron-withdrawing groups can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism.
-
Scaffold hopping: In some cases, modifying the core scaffold, for example, to an imidazo[2,1-b]thiazole, can alter the metabolic profile and improve stability.[17]
-
Introduction of solubilizing groups: Adding polar groups like morpholine can sometimes improve metabolic stability and other pharmacokinetic properties.[18]
-
-
Question: How do I choose between fluorination and deuteration to block metabolism?
-
Answer: The choice depends on the specific metabolic pathway and the molecular context.
-
Fluorination is a good choice when you want to completely block metabolism at a specific site due to the high strength of the C-F bond.[10] However, it can significantly alter the electronic properties of the molecule.
-
Deuteration is a more subtle modification that slows down metabolism without significantly changing the molecule's electronics or steric profile.[15][16] It is particularly effective when C-H bond cleavage is the rate-limiting step of metabolism.
-
Data Presentation
The following tables summarize quantitative data from studies on imidazo[1,2-b]pyridazine and related scaffolds, illustrating the impact of various structural modifications on metabolic stability.
Table 1: Effect of Substituents on Microsomal Stability of Imidazo[1,2-b]pyridazine Analogs
| Compound ID | R1 | R2 | % Remaining (Human Liver Microsomes, 10 min) | Reference |
| 4 | Anilino | H | 11% | [19] |
| 5 | 2-oxo-1,2-dihydropyridin-3-ylamino | OH | 99% | [19] |
| 6b | 2-oxo-1-cyclopropyl-1,2-dihydropyridin-3-ylamino | H | 88% (human), 71% (rat), 39% (mouse) | [19] |
| 6c | 2-oxo-1-(p-cyanophenyl)-1,2-dihydropyridin-3-ylamino | H | 92% (human), 77% (rat), 71% (mouse) | [19] |
Table 2: Impact of Core Scaffold Modification on Metabolic Stability
| Compound ID | Scaffold | Half-life (t1/2) in Human Liver Microsomes | Reference |
| Q203 analog | Imidazo[1,2-a]pyridine | - | [17] |
| 21 | Imidazo[2,1-b]thiazole | 28 min | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Liver Microsomal Stability Assay
This protocol assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[20][21][22]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare working solutions: Dilute the test compound stock solution to the desired concentration (e.g., 1 µM) in phosphate buffer.
-
Prepare microsome incubation mixture: In a 96-well plate, combine the liver microsomes (final concentration e.g., 0.5 mg/mL), MgCl2, and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-incubate the microsome mixture at 37°C for 10 minutes.
-
Initiate the reaction: Add the test compound working solution to the pre-incubated microsome mixture to start the reaction.
-
Time points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction: Immediately add the aliquot to a well containing cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate the proteins.
-
Protein precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using LC-MS/MS.[20]
-
Data analysis: Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes.[23][24][25]
Materials:
-
Cryopreserved primary hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture medium
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well collagen-coated plates
-
Acetonitrile with an internal standard
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell preparation: Thaw and culture the cryopreserved hepatocytes according to the supplier's instructions.
-
Incubation: Add the test compound (final concentration e.g., 1 µM) to the cultured hepatocytes.
-
Time points: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[25][26]
-
Quench the reaction: Terminate the reaction by adding cold acetonitrile with an internal standard to each aliquot.
-
Sample processing: Centrifuge the samples to pellet cell debris.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data analysis: Determine the rate of disappearance of the parent compound to calculate metabolic stability parameters.
Metabolite Identification using LC-MS
This protocol outlines a general procedure for identifying metabolites of a test compound.[1][2]
Materials:
-
Incubation samples from microsomal or hepatocyte stability assays
-
High-performance liquid chromatography (HPLC) system with a reverse-phase column
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Sample preparation: Use the supernatant from the quenched incubation samples.
-
LC separation: Inject the sample onto the HPLC system. Use a gradient elution to separate the parent compound from its metabolites.
-
MS analysis: Analyze the eluent from the HPLC using the mass spectrometer in both full scan and tandem MS (MS/MS) modes.
-
Data processing:
-
Extract the ion chromatograms for the expected masses of potential metabolites (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).
-
Compare the retention times and mass spectra of the parent compound and potential metabolites.
-
Fragment the potential metabolite ions in MS/MS mode and analyze the fragmentation pattern to confirm the structure and identify the site of modification.
-
Utilize metabolomics software for data analysis and metabolite identification.[27]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the metabolic stability of imidazo[1,2-b]pyridazine derivatives.
Caption: Common metabolic pathways for imidazo[1,2-b]pyridazine derivatives.
Caption: Experimental workflow for assessing and improving metabolic stability.
Caption: Troubleshooting decision tree for low metabolic stability.
References
- 1. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for a comprehensive understanding of metabolism by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. mercell.com [mercell.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. enamine.net [enamine.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of Imidazo[1,2-b]pyridazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of Imidazo[1,2-b]pyridazines.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of Imidazo[1,2-b]pyridazines in a question-and-answer format.
Q1: I am observing no or very low conversion of my Imidazo[1,2-b]pyridazine starting material. What are the potential causes and solutions?
A1: Low or no conversion in Suzuki coupling reactions is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The Palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect.
-
Troubleshooting Steps:
-
Use a fresh catalyst: Palladium catalysts, especially those with phosphine ligands, can be sensitive to air and moisture. Ensure you are using a catalyst from a fresh batch or one that has been stored under an inert atmosphere.
-
Select an appropriate catalyst: For heteroaryl chlorides, which are often less reactive, standard catalysts like Pd(PPh₃)₄ may not be effective.[1] Consider using more active catalysts with bulky, electron-rich phosphine ligands such as P(tBu)₃, or pre-catalysts like SPhosPdG2 or XPhosPdG2.[2]
-
Check catalyst loading: While typically low (0.5-5 mol%), insufficient catalyst loading can lead to poor conversion. Try incrementally increasing the catalyst amount.
-
-
-
Improper Base Selection: The base plays a crucial role in the transmetalation step.[3][4]
-
Troubleshooting Steps:
-
Base Strength and Solubility: The choice of base is critical and often solvent-dependent.[5] For instance, strong inorganic bases like K₃PO₄ are often effective in anhydrous conditions (though a small amount of water can be beneficial), while carbonates like K₂CO₃ or Cs₂CO₃ are commonly used in aqueous solvent mixtures.[2][6]
-
Screen Different Bases: If one base fails, screen a panel of bases with varying strengths and solubilities (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃).
-
-
-
Solvent Issues: The solvent system influences the solubility of reactants and the efficacy of the base.
-
Troubleshooting Steps:
-
Aqueous vs. Anhydrous: Many Suzuki couplings benefit from a biphasic solvent system, such as dioxane/water or toluene/ethanol.[7] The water can be crucial for dissolving the inorganic base and facilitating the catalytic cycle.
-
Solvent Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles.
-
-
-
Reaction Temperature: The reaction may require higher temperatures for activation.
Q2: My reaction is producing significant amounts of side products, such as homocoupling of the boronic acid or protodeboronation. How can I minimize these?
A2: The formation of side products is a common challenge that can often be addressed by carefully tuning the reaction conditions.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (Argon or Nitrogen) to minimize oxygen levels.
-
Control Boronic Acid Stoichiometry: Using a large excess of the boronic acid can sometimes lead to increased homocoupling. Try reducing the equivalents of the boronic acid to 1.1-1.5 equivalents.
-
-
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom and can be influenced by the base and solvent.
-
Troubleshooting Steps:
-
Choice of Base: Strong bases in protic solvents can sometimes promote protodeboronation. If this is a major issue, consider using a weaker base or an anhydrous solvent system.
-
Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to increased side product formation. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
-
Q3: I am struggling with the site-selectivity of the Suzuki coupling on a poly-halogenated Imidazo[1,2-b]pyridazine. How can I control which position reacts?
A3: Achieving site-selectivity in the Suzuki coupling of poly-halogenated heteroaromatics is a complex but often controllable aspect of the reaction.
-
Inherent Electronic Effects: The intrinsic electronic properties of the Imidazo[1,2-b]pyridazine ring system play a dominant role in directing the regioselectivity of the coupling.[9][10] The relative electrophilicity of the carbon atoms bearing the halogens is a key factor.
-
Predictive Approach: Computational studies can help predict the most electrophilic site, which is generally the most reactive towards oxidative addition.
-
-
Halogen Reactivity: When different halogens are present, their reactivity order (I > Br > Cl) can often be exploited to achieve selective coupling.
-
Experimental Strategy: Start with the most reactive halogen (e.g., an iodide) at the desired coupling position if synthetic access allows.
-
-
Reaction Conditions: The choice of catalyst, ligand, and solvent can sometimes override the intrinsic electronic effects.[10][11]
-
Ligand Choice: Bulky phosphine ligands can introduce steric hindrance that favors reaction at a less hindered position.
-
Solvent Effects: The solvent can influence the conformation of the substrate and catalyst, potentially altering the site of reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling of a bromo-Imidazo[1,2-b]pyridazine with an arylboronic acid?
A1: A good starting point for the Suzuki coupling of a bromo-Imidazo[1,2-b]pyridazine would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water (3:1 or 4:1) or DME/water.[6]
-
Temperature: 80-100 °C, or reflux.
-
Atmosphere: Inert (Argon or Nitrogen).
Q2: How does the electronic nature of the substituents on the Imidazo[1,2-b]pyridazine and the boronic acid affect the reaction?
A2: The electronic properties of the coupling partners can have a significant impact on the reaction.
-
Imidazo[1,2-b]pyridazine: Electron-withdrawing groups on the Imidazo[1,2-b]pyridazine ring generally increase the rate of oxidative addition, making the reaction easier. Conversely, electron-donating groups can make the oxidative addition more challenging.[2]
-
Boronic Acid: Electron-donating groups on the arylboronic acid can sometimes accelerate the transmetalation step, while electron-withdrawing groups may slow it down.
Q3: Can I use a chloro-Imidazo[1,2-b]pyridazine for Suzuki coupling?
A3: Yes, but it is generally more challenging than using the corresponding bromo or iodo derivatives due to the stronger C-Cl bond.[5] To achieve successful coupling with a chloro-Imidazo[1,2-b]pyridazine, more specialized and highly active catalyst systems are often required. These typically involve palladium catalysts with bulky, electron-rich phosphine ligands.[1]
Data and Protocols
Optimization of Reaction Conditions
The following table summarizes the results of a model Suzuki coupling reaction to optimize conditions.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | Toluene/Ethanol (2:1) | 120 (MW) | 51 |
| 2 | PdCl₂(dppf) (5) | Na₂CO₃ (2.5) | DME/H₂O (3:1) | 100 | Varies |
| 3 | Pd(OAc)₂/Xantphos (2) | Cs₂CO₃ (4) | 1,4-Dioxane | 100 | 94 |
| 4 | Pd(OAc)₂ (0.1) | KOAc (2) | DMA | 150 | 98 |
Data synthesized from multiple sources for illustrative purposes.[6][7]
General Experimental Protocol for Suzuki-Miyaura Coupling
-
To a microwave vial or round-bottom flask, add the halo-Imidazo[1,2-b]pyridazine (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), the base (2-3 equiv.), and the palladium catalyst (1-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with stirring for the required time (typically 1-24 hours). Microwave heating can significantly reduce reaction times.[7][8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If an aqueous solvent system was used, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Decision tree for troubleshooting low conversion in Suzuki couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificupdate.com [scientificupdate.com]
solubility issues of 3-nitroimidazo[1,2-b]pyridazine derivatives in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 3-nitroimidazo[1,2-b]pyridazine derivatives in culture media.
Troubleshooting Guides
Issue: Compound Precipitation in Culture Medium
Precipitation of 3-nitroimidazo[1,2-b]pyridazine derivatives upon addition to or during incubation in aqueous culture media is a common challenge, primarily due to their often hydrophobic nature. This can lead to inaccurate experimental results and difficulties in determining biological activity.
Case Study: A notable example is 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, which exhibited poor solubility in both HepG2 and L. infantum axenic amastigote culture media.[1] This low solubility hindered the accurate determination of its cytotoxicity and antileishmanial activity, underscoring the importance of addressing solubility for valid biological assessment.[1]
Troubleshooting Steps:
-
Visual Inspection: Immediately after adding the compound to the medium and at regular intervals during incubation, visually inspect for any signs of precipitation, such as cloudiness, crystals, or a visible pellet.
-
Microscopic Examination: If the medium appears cloudy, examine a sample under a microscope to differentiate between compound precipitate and potential microbial contamination.
-
Solubility Assessment: If precipitation is observed, it is crucial to determine the solubility limit of the compound in your specific culture medium. A detailed protocol for this is provided below.
Quantitative Data on Solubility of Structurally Related Compounds
| Compound/Hit Reference | Key Structural Features | Thermodynamic Solubility at pH 7.4 (µM) | Reference |
| Hit A | 8-halogeno-3-nitroimidazo[1,2-a]pyridine | 6.9 | [2] |
| Hit B | Introduction of a 4-chlorophenylthioether moiety at position 8 | 1.4 | [2] |
| Derivative with 4-pyridyl group at position 8 | Replacement of the 4-chlorophenylthioether moiety | 3.3 | [2] |
| Derivative with trifluoromethoxy group on phenyl ring | Substitution at the para position of the phenyl ring | 64.7 | [3] |
| gem-trifluoropropyl chain and 4-pyridyl group at position 8 | Modification at positions 2 and 8 | 31.1 | [3] |
This data illustrates that the introduction of more polar substituents, such as a pyridyl group, can enhance aqueous solubility.[1]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
A high-concentration stock solution in an appropriate organic solvent is the first step for introducing a hydrophobic compound into aqueous culture media.
Materials:
-
3-nitroimidazo[1,2-b]pyridazine derivative
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 10-100 mM).
-
Weigh the appropriate amount of the compound and place it in a sterile tube.
-
Add the required volume of DMSO to achieve the target concentration.
-
Vortex the solution vigorously until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Compound Solubility in Culture Media
If your compound precipitates in the culture medium, the following methods can be employed to improve its solubility.
Materials:
-
Compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Co-solvents (e.g., ethanol, polyethylene glycol 400)
-
Solubilizing agents (e.g., cyclodextrins, surfactants like Tween® 80)
-
pH meter and sterile solutions for pH adjustment (e.g., 1N HCl, 1N NaOH)
Method A: Serial Dilution
-
Pre-warm the culture medium to 37°C.
-
Instead of adding the stock solution directly to the final volume of media, perform a serial dilution.
-
Create an intermediate dilution of the stock solution in a small volume of pre-warmed media.
-
Add this intermediate dilution to the final volume of media, ensuring gentle mixing.
Method B: Use of Co-solvents
-
Prepare a stock solution of the compound in a mixture of DMSO and another co-solvent (e.g., 1:1 DMSO:PEG 400).
-
When adding the stock to the culture medium, ensure the final concentration of the co-solvents does not exceed a level that is toxic to the cells (typically <0.5% for DMSO).
Method C: Formulation with Cyclodextrins
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your culture medium.
-
Add the compound stock solution to the cyclodextrin-containing medium. The cyclodextrin can form an inclusion complex with the hydrophobic compound, enhancing its solubility.
Frequently Asked Questions (FAQs)
Q1: My 3-nitroimidazo[1,2-b]pyridazine derivative precipitates immediately when I add the DMSO stock solution to my culture medium. What should I do?
A1: This is likely due to "solvent shock," where the rapid dilution of the organic solvent in the aqueous medium causes the compound to crash out of solution. To mitigate this:
-
Reduce the final concentration: Your target concentration may be above the compound's solubility limit in the medium.
-
Pre-warm your media: Adding the stock to cold media can decrease solubility. Always use media pre-warmed to 37°C.
-
Add dropwise while vortexing: Add the stock solution slowly to the medium while gently vortexing to ensure rapid dispersal.
-
Perform serial dilutions: As described in Protocol 2, Method A, creating an intermediate dilution can prevent localized high concentrations.
Q2: The medium with my compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What is happening?
A2: This delayed precipitation can be caused by several factors:
-
Temperature shifts: While you may have prepared the solution at 37°C, subsequent temperature fluctuations can affect solubility.
-
pH changes: Cellular metabolism can alter the pH of the culture medium, which can impact the solubility of pH-sensitive compounds.
-
Interaction with media components: The compound may slowly interact with salts, proteins, or other components in the media to form insoluble complexes.
-
Evaporation: Evaporation of media in the incubator can increase the compound's concentration beyond its solubility limit. Ensure proper humidification.
Q3: What is a safe concentration of DMSO to use in my cell culture experiments?
A3: The final concentration of DMSO in the culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell line-dependent, so it is advisable to run a vehicle control to assess the effect of DMSO on your specific cells.
Q4: How can I determine the maximum soluble concentration of my compound in my specific culture medium?
A4: You can perform a simple solubility test:
-
Prepare a series of dilutions of your compound stock solution in your culture medium (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Visually inspect each dilution immediately for any signs of precipitation.
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period.
-
The highest concentration that remains clear is your approximate maximum soluble concentration under those conditions.
Q5: Are there any structural modifications to 3-nitroimidazo[1,2-b]pyridazine derivatives that are known to improve solubility?
A5: Yes, based on studies of related compounds, introducing more polar functional groups can enhance aqueous solubility. For instance, replacing a hydrophobic moiety with a more polar group like a pyridyl substituent has been shown to improve solubility.[2] Future medicinal chemistry efforts on the 3-nitroimidazo[1,2-b]pyridazine series will likely focus on incorporating such polar groups to improve the physicochemical properties of these compounds.[1]
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Experimental workflow for enhancing solubility.
References
strategies to improve the yield of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines
Welcome to the technical support center for the synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for introducing an amino group at the C-6 position of 3-bromoimidazo[1,2-b]pyridazine?
A1: The two main strategies for C-6 amination of a 3-bromo-6-halo-imidazo[1,2-b]pyridazine precursor are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the nature of the amine and the specific halogen at the C-6 position (typically chlorine).
Q2: I am getting low yields in my C-6 amination reaction. What are the common causes?
A2: Low yields can stem from several factors:
-
Poor reactivity of the starting materials: The C-6 chloro group might not be sufficiently activated for SNAr.
-
Suboptimal reaction conditions: Incorrect temperature, solvent, base, or catalyst (for cross-coupling) can significantly hinder the reaction.
-
Side reactions: Competing reactions such as hydrolysis of the halo-substituent to a pyridazinone derivative can reduce the yield of the desired product.[1]
-
Decomposition of starting materials or product: The imidazo[1,2-b]pyridazine core or the amine may be unstable under the reaction conditions.
-
Inefficient purification: Product loss during workup and purification steps can lead to lower isolated yields.
Q3: Can I use microwave irradiation to improve my reaction?
A3: Yes, microwave activation can be highly effective in improving both the reaction kinetics and the overall yield for SNAr reactions on the imidazo[1,2-b]pyridazine scaffold.[2] It can significantly reduce reaction times compared to conventional heating.[2]
Q4: What is a recommended starting material for the C-6 amination?
A4: A common and commercially available starting material is 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[3][4] The chlorine at the C-6 position is more susceptible to nucleophilic substitution than the bromine at C-3, allowing for regioselective amination.
Troubleshooting Guide
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or does not proceed to completion. | Insufficient reactivity of the C-6 halide. | Increase the reaction temperature. Consider switching to microwave irradiation to enhance reaction rates.[2] |
| Low nucleophilicity of the amine. | For less nucleophilic amines, consider switching to a Buchwald-Hartwig cross-coupling strategy. | |
| Inappropriate solvent. | DMSO is an effective solvent for this transformation as it can promote SNAr reactions.[5] | |
| Significant formation of a pyridazinone byproduct. | Presence of water in the reaction mixture, leading to hydrolysis. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Complex mixture of products observed. | Decomposition of starting material or product at high temperatures. | Lower the reaction temperature and monitor the reaction over a longer period. |
| Side reactions involving the 3-bromo position. | While the C-6 position is generally more reactive towards SNAr, ensure reaction conditions are optimized for regioselectivity. |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion. | Inactive catalyst. | Ensure the palladium precatalyst is properly activated to Pd(0). Use a suitable phosphine ligand to stabilize the active catalyst and facilitate the catalytic cycle. Bidentate phosphine ligands like BINAP or DPPF can be effective.[6] |
| Inappropriate base. | The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used. Screen different bases to find the optimal one for your specific substrate. | |
| Presence of oxygen. | Oxygen can deactivate the palladium catalyst. Thoroughly degas the solvent and reaction mixture before adding the catalyst.[1] | |
| Formation of dehalogenated byproduct. | Proto-dehalogenation side reaction. | Optimize the ligand and base combination. Ensure strictly anhydrous and anaerobic conditions. |
Experimental Protocols
Protocol 1: Fluoride-Promoted SNAr for C-6 Amination
This protocol is adapted from an efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.[5]
Materials:
-
3-bromo-6-chloroimidazo[1,2-b]pyridazine
-
Primary or secondary alkylamine (2.0 equivalents)
-
Cesium fluoride (CsF) (1.0 equivalent)
-
Benzyltriethylammonium chloride (BnNEt3Cl) (10 mol %)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine, CsF, and BnNEt3Cl.
-
Add anhydrous DMSO to dissolve the solids.
-
Add the amine (2.0 equivalents) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Yield Data Summary:
| Amine Type | Average Yield Range |
| Primary Alkylamines | 79–98%[5] |
| Secondary Alkylamines (e.g., pyrrolidine, morpholine) | High yields reported[5] |
Visualized Workflows and Pathways
Caption: General experimental workflow for fluoride-promoted C-6 amination.
Caption: Troubleshooting decision tree for low-yield C-6 amination reactions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine | C6H3BrClN3 | CID 12872323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Imidazo[1,2-b]pyridazine-6-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Imidazo[1,2-b]pyridazine-6-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Troubleshooting Guides
Common Issues in the Purification of this compound
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- The compound is precipitating out too quickly, trapping impurities.[1] | - Select a solvent system where the compound has high solubility at high temperatures and low solubility at room temperature.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to promote the formation of pure crystals.[2] |
| Oily Product Instead of Crystals | - The presence of significant impurities is depressing the melting point.- The compound is "oiling out" due to rapid cooling or supersaturation.[1] | - Perform an initial purification step, such as an acid-base extraction, to remove major impurities.- Re-dissolve the oil in a minimal amount of hot solvent and try to induce crystallization by scratching the inside of the flask or adding a seed crystal.[1] |
| Persistent Colored Impurities | - Highly colored byproducts from the synthesis.- Degradation of the product. | - Treat the solution with activated charcoal before recrystallization. Use charcoal sparingly as it can adsorb the desired product.[1]- Consider column chromatography for more stubborn colored impurities. |
| Product Streaking on TLC Plate During Column Chromatography | - The compound is interacting too strongly with the stationary phase (silica gel is acidic).- The compound is partially deprotonated on the column. | - Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress deprotonation.- For highly polar compounds, consider using a different stationary phase like alumina. |
| Product Co-elutes with Impurities During Column Chromatography | - The polarity of the eluent is too high, causing all compounds to move too quickly.- The impurities have very similar polarity to the product. | - Start with a less polar eluent and gradually increase the polarity (gradient elution).- Try a different solvent system. A three-component system (e.g., dichloromethane/methanol/acetic acid) can sometimes provide better separation. |
| Low Yield After Acid-Base Extraction | - Incomplete precipitation of the carboxylic acid upon acidification.- The product has some solubility in the aqueous layer. | - Ensure the aqueous solution is acidified to a pH well below the pKa of the carboxylic acid (typically pH 2-3).- After acidification, if precipitation is slow or incomplete, cool the solution in an ice bath.- If the product remains in the aqueous layer, extract it with an organic solvent like ethyl acetate. |
Experimental Protocols
Acid-Base Extraction and Precipitation
This method is effective for separating the acidic this compound from neutral or basic impurities.
-
Dissolution : Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Extraction : Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M sodium carbonate or sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its salt. Repeat the extraction 2-3 times.
-
Separation : Combine the aqueous layers. The organic layer can be discarded or processed to recover other components.
-
Precipitation : Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., 2M HCl) with stirring until the pH is acidic (pH ~2-3). The this compound should precipitate out of the solution.
-
Isolation : Collect the solid precipitate by vacuum filtration.
-
Washing : Wash the solid with cold water to remove any inorganic salts.
-
Drying : Dry the purified solid under vacuum.
Recrystallization
Recrystallization is a powerful technique for further purifying the solid product obtained from acid-base extraction or directly from the crude reaction mixture.
-
Solvent Selection : Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Potential solvents for imidazo[1,2-b]pyridazine derivatives include ethanol, methanol/water mixtures, or acetonitrile.[3]
-
Dissolution : In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional) : If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying : Dry the purified crystals under vacuum.
Column Chromatography
For challenging separations where impurities have similar properties to the product, column chromatography is a suitable method.
-
Stationary Phase : Silica gel is the most common stationary phase. For acid-sensitive compounds, the silica gel can be deactivated by flushing the packed column with a solvent system containing 1-3% triethylamine.
-
Eluent Selection : The choice of eluent (mobile phase) is critical for good separation. A common starting point for polar, acidic compounds is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). To prevent streaking, a small amount of acetic acid (0.1-1%) can be added to the eluent.
-
Packing the Column : Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Loading the Sample : Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution : Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection : Collect the eluting solvent in fractions and analyze each fraction by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A general workflow for the purification of crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 3-amino-6-halopyridazines and α-bromoketones.[4] Side products from the cyclization reaction are also possible. The nature of the impurities will depend on the specific synthetic route employed.
Q2: My compound is a solid, but it smears on the TLC plate. What does this mean?
A2: Streaking or smearing on a TLC plate for a carboxylic acid is often due to the interaction of the acidic proton with the slightly acidic silica gel stationary phase. This can be resolved by adding a small amount of acetic acid or formic acid to the developing solvent.
Q3: Can I use reverse-phase chromatography to purify my compound?
A3: Yes, reverse-phase chromatography can be an excellent alternative, especially for highly polar compounds that do not move well on a normal-phase silica gel column. In reverse-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid).
Q4: How do I choose the best solvent for recrystallization?
A4: The ideal recrystallization solvent will dissolve your compound poorly at room temperature but very well at its boiling point. You can test this by placing a small amount of your crude product in a test tube and adding a few drops of a solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is not suitable. A good solvent will require heating to dissolve the compound, and upon cooling, crystals should form. It is also common to use a binary solvent system (a "good" solvent and a "poor" solvent).
Q5: My compound seems to be degrading on the silica gel column. What can I do?
A5: Some compounds are sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by preparing a slurry with a small amount of a base like triethylamine in your eluent before packing the column. Alternatively, you can use a less acidic stationary phase like alumina. It's also important to minimize the time your compound spends on the column by running the chromatography as efficiently as possible.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
side reactions in the cyclocondensation synthesis of Imidazo[1,2-b]pyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclocondensation synthesis of Imidazo[1,2-b]pyridazines.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the Imidazo[1,2-b]pyridazine core?
A1: The most prevalent and well-established method is the cyclocondensation reaction between a 3-aminopyridazine derivative and an α-haloketone, typically an α-bromoketone. This reaction is usually carried out in the presence of a mild base.
Q2: What is the primary and most common side reaction in this synthesis?
A2: The most frequently encountered side reaction is the formation of a regioisomeric product. This occurs due to the alkylation of the α-bromoketone at the N1 nitrogen atom of the 3-aminopyridazine ring instead of the desired N2 nitrogen, leading to the formation of an Imidazo[1,2-a]pyridine derivative. The use of a 3-amino-6-halopyridazine is a common strategy to mitigate this side reaction, as the halogen's electron-withdrawing effect reduces the nucleophilicity of the adjacent N1 nitrogen.[1]
Q3: Can the starting materials themselves lead to side reactions?
A3: Yes, the α-bromoketone starting material can undergo hydrolysis, especially in the presence of water and base, to form the corresponding α-hydroxyketone. This side reaction consumes the α-bromoketone and can reduce the overall yield of the desired product. Additionally, under certain basic conditions, dimerization of the 3-aminopyridazine can occur, although this is less common under typical cyclocondensation conditions.
Q4: Are there alternative synthetic routes to Imidazo[1,2-b]pyridazines?
A4: While the direct condensation is the most common, alternative methods such as multicomponent reactions (MCRs) exist. For instance, a one-pot reaction involving an aminopyridazine, an aldehyde, and an isocyanide can be employed to construct the imidazo[1,2-b]pyridazine scaffold.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Imidazo[1,2-b]pyridazine
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incorrect Regioselectivity: Formation of the Imidazo[1,2-a]pyridine regioisomer is a major cause of low yield of the desired product. | - Use a 6-halo-substituted 3-aminopyridazine: The electron-withdrawing halogen at the 6-position deactivates the adjacent N1 nitrogen, favoring alkylation at the desired N2 position.[1] - Optimize the solvent: The choice of solvent can influence the regioselectivity. Experiment with different solvents, such as ethanol, isopropanol, or DMF. |
| Hydrolysis of α-bromoketone: The α-bromoketone is susceptible to hydrolysis, especially with prolonged reaction times or in the presence of water. | - Ensure anhydrous reaction conditions: Use dry solvents and reagents. - Minimize reaction time: Monitor the reaction progress by TLC and stop the reaction once the starting materials are consumed. |
| Suboptimal Reaction Temperature: The reaction may not be proceeding to completion at the chosen temperature. | - Increase the reaction temperature: Refluxing in a suitable solvent like ethanol is a common practice. Monitor for potential degradation of starting materials or products at higher temperatures. |
| Inefficient Base: The chosen base may not be effective in promoting the reaction. | - Screen different bases: Mild inorganic bases like sodium bicarbonate or potassium carbonate are commonly used. Organic bases such as triethylamine can also be employed. |
Problem 2: Presence of a Major Impurity with a Similar Polarity to the Product
Possible Cause and Solution:
This is often indicative of the formation of the regioisomeric Imidazo[1,2-a]pyridine byproduct.
| Identification and Separation |
| Characterization: The regioisomers can often be distinguished by 1H NMR spectroscopy. The chemical shifts of the protons on the pyridazine ring will be different for the two isomers. Mass spectrometry will show the same molecular weight for both isomers. |
| Purification: - Column Chromatography: Careful optimization of the eluent system is crucial. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system can often separate the isomers. The less polar isomer typically elutes first. - Recrystallization: If the isomers have different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method. |
Experimental Protocols
General Protocol for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Amino-6-chloropyridazine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.5 eq).
-
Add a solution of 2-bromoacetophenone (1.1 eq) in ethanol dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 7:3) eluent system.
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Column Chromatography:
-
Prepare a silica gel column using a hexane/ethyl acetate slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 7:3).
-
Collect fractions and monitor by TLC to isolate the pure product.
-
-
Recrystallization:
-
Dissolve the purified product from the column in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.
-
Visualizations
References
Technical Support Center: Enhancing Cell Permeability of Imidazo[1,2-b]pyridazine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of imidazo[1,2-b]pyridazine-based compounds.
Troubleshooting Guides
This section addresses common issues encountered during experimentation with imidazo[1,2-b]pyridazine compounds, offering structured solutions to guide your research.
Issue 1: High in vitro potency (e.g., in enzymatic assays) but low activity in cell-based assays.
-
Possible Cause: This discrepancy often indicates poor cell permeability. The compound may be unable to efficiently cross the cell membrane to reach its intracellular target.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Lipophilicity (LogP/LogD): Is the compound's lipophilicity within the optimal range for membrane permeation? Highly polar or excessively lipophilic compounds can exhibit poor permeability.
-
Polar Surface Area (PSA): A high PSA is often associated with reduced permeability.
-
Molecular Weight (MW): Larger molecules generally show lower passive diffusion.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can negatively impact permeability.[1]
-
-
Conduct Permeability Assays:
-
Structural Modifications:
-
Consider medicinal chemistry approaches to optimize the compound's physicochemical properties. This could involve introducing lipophilic groups, masking polar functionalities, or reducing the hydrogen bonding capacity. One strategy is to introduce substituents that can form intramolecular hydrogen bonds, which can enhance Caco-2 permeability.[4]
-
Adjusting the polarity of the molecules has been shown to improve the permeability of imidazo[1,2-b]pyridazine derivatives.[5]
-
-
Issue 2: Conflicting results between PAMPA and Caco-2 permeability assays.
-
Scenario A: High permeability in PAMPA, but low permeability in Caco-2.
-
Possible Cause: The compound is likely a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.
-
Troubleshooting Steps:
-
Perform Bidirectional Caco-2 Assay: Measure both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.
-
Use Efflux Pump Inhibitors: Conduct the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in A-to-B permeability will confirm that your compound is an efflux substrate.
-
-
-
Scenario B: Low permeability in PAMPA, but moderate to high permeability in Caco-2.
-
Possible Cause: The compound may be a substrate for an active uptake transporter expressed in Caco-2 cells.
-
Troubleshooting Steps:
-
Investigate known uptake transporters that are highly expressed in Caco-2 cells.
-
If a specific transporter is suspected, its involvement can be confirmed using known inhibitors of that transporter in the Caco-2 assay.
-
-
Issue 3: Low aqueous solubility of the test compound is affecting permeability measurements.
-
Possible Cause: Poor solubility in the assay buffer can lead to an underestimation of the compound's true permeability, as the effective concentration available for permeation is lower than intended.
-
Troubleshooting Steps:
-
Use Co-solvents: A small percentage of a co-solvent like DMSO (dimethyl sulfoxide) can be used in the donor buffer to improve solubility. Ensure the final concentration of the co-solvent is low enough to not disrupt the cell monolayer or artificial membrane integrity.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.
-
Formulation Strategies: For preclinical studies, consider formulation approaches like lipid-based nanocarriers to enhance solubility and apparent permeability.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the cell permeability of imidazo[1,2-b]pyridazine-based compounds?
A1: The primary factors include:
-
High Polarity: A large number of polar atoms can hinder passage through the lipid bilayer of the cell membrane.[1]
-
Low Lipophilicity: The molecule may not be sufficiently soluble in the lipid environment of the cell membrane. A balanced lipophilicity is crucial.[1]
-
High Molecular Weight: Larger molecules generally exhibit lower passive diffusion across the cell membrane.[1]
-
Charge: Molecules that are ionized at physiological pH typically have reduced permeability.[1]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase the energy required for desolvation before entering the lipid bilayer, thus negatively impacting permeability.[1]
-
Efflux Transporter Substrate: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
Q2: What are the recommended in vitro assays to assess the cell permeability of my compounds?
A2: The two most common and recommended assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good predictor of passive, transcellular permeability.[6][7]
-
Caco-2 Permeability Assay: This is considered the gold standard for predicting in vivo oral drug absorption.[2] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier. This assay can assess both passive diffusion and active transport mechanisms (uptake and efflux).[2][3]
Q3: How can I rationally design imidazo[1,2-b]pyridazine derivatives with improved cell permeability?
A3: Several medicinal chemistry strategies can be employed:
-
Optimize Lipophilicity (LogP/LogD): Fine-tune the lipophilicity of your compounds into an optimal range (typically LogP between 1 and 5 for oral absorption).
-
Reduce Polar Surface Area (PSA): Modify the structure to decrease the PSA, for instance, by replacing polar functional groups with less polar isosteres.
-
Mask Polar Groups (Prodrug Approach): A prodrug is an inactive derivative that is converted to the active form in the body. This approach can be used to temporarily mask polar groups that hinder membrane permeability, for example, by creating an ester prodrug of a carboxylic acid to increase lipophilicity.[1]
-
Introduce Intramolecular Hydrogen Bonds: Strategically placing substituents that can form intramolecular hydrogen bonds can effectively shield polar groups and reduce the energy needed for desolvation, thereby improving permeability. A 2-pyridyl substituent on a 2-oxo-1,2-dihydropyridine ring attached to the imidazo[1,2-b]pyridazine core has been shown to enhance Caco-2 permeability through this mechanism.[4]
-
Control Molecular Weight and Shape: Keep the molecular weight within a reasonable range (e.g., below 500 Da) and consider how the overall shape and rigidity of the molecule might influence its interaction with the cell membrane.
Q4: My compound shows good permeability but is metabolically unstable. How does this affect its potential as a drug candidate?
A4: Good permeability is only one aspect of a successful drug candidate. If a compound is rapidly metabolized (e.g., by liver microsomes), it will be cleared from the body too quickly to exert its therapeutic effect, resulting in poor bioavailability. In a study of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors, replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improved metabolic stability.[4] Therefore, it is crucial to co-optimize for both permeability and metabolic stability during the drug discovery process.
Quantitative Data on Imidazo[1,2-b]pyridazine Permeability
The following table summarizes Caco-2 permeability data for a series of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors, highlighting the impact of structural modifications on permeability.
| Compound | R¹ | R² | Tyk2 JH2 Ki (nM) | Caco-2 Papp (nm/s) |
| 6e | 2-pyridyl | cyclopropyl | 4.8 | 210 |
| 6f | 3-pyridyl | cyclopropyl | 6.5 | 60 |
| 6g | 4-pyridyl | cyclopropyl | 4.7 | 45 |
| 6h | 3-F-2-pyridyl | cyclopropyl | 5.5 | 200 |
| 6i | 5-F-2-pyridyl | cyclopropyl | 4.5 | 230 |
| 6j | 6-F-2-pyridyl | cyclopropyl | 5.3 | 59 |
Data adapted from a study on Tyk2 JH2 inhibitors.[8]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of imidazo[1,2-b]pyridazine derivatives.
Materials:
-
96-well PAMPA plate system (hydrophobic PVDF filter donor plate and an acceptor plate)
-
Artificial membrane solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with a low percentage of DMSO)
-
Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)
Procedure:
-
Prepare the Artificial Membrane: Gently add 5 µL of the artificial membrane solution onto the filter of each well of the donor plate. Allow it to impregnate the filter for at least 5 minutes.
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare the Donor Plate: Add 150 µL of your test and control compound solutions to the appropriate wells of the donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's wells is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using an established formula that considers the volumes of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general overview for assessing compound permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Permeable Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with HEPES and glucose)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer Yellow for monolayer integrity testing
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²). Additionally, perform a Lucifer Yellow leakage test to confirm the integrity of the tight junctions.
-
Assay Preparation: Wash the cell monolayers with warm transport buffer and allow them to equilibrate for 30 minutes at 37°C.
-
Apical to Basolateral (A-to-B) Transport:
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Add the test compound solution to the apical (upper) chamber.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Basolateral to Apical (B-to-A) Transport: Simultaneously, in separate wells, perform the reverse experiment by adding the test compound to the basolateral chamber and sampling from the apical chamber. This is crucial for determining the efflux ratio.
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method, typically LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp values for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined.
Visualizations
Signaling Pathways
Imidazo[1,2-b]pyridazine-based compounds have been developed as inhibitors for various kinases. Below are diagrams of key signaling pathways they may target.
Caption: IKKβ Signaling Pathway Inhibition.
Caption: TYK2 (JAK/STAT) Signaling Pathway Inhibition.
Caption: GSK-3β Signaling Pathway Inhibition.
Experimental Workflows
Caption: PAMPA Experimental Workflow.
Caption: Caco-2 Permeability Assay Workflow.
References
- 1. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAMPA | Evotec [evotec.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine as Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, Cyclin-Dependent Kinases (CDKs) remain a pivotal target. The imidazo-fused heterocyclic scaffolds, specifically Imidazo[1,2-b]pyridazines and Imidazo[1,2-a]pyridines, have emerged as promising cores for the development of potent and selective CDK inhibitors. This guide provides a detailed comparative analysis of these two scaffolds, supported by experimental data, to aid researchers in the strategic design and development of next-generation cancer therapeutics.
Core Structural Differences
The fundamental difference between the two scaffolds lies in the position of the nitrogen atom within the six-membered ring. In the Imidazo[1,2-a]pyridine scaffold, the nitrogen is at position 1, whereas in the Imidazo[1,2-b]pyridazine scaffold, there are two adjacent nitrogen atoms at positions 1 and 2. This seemingly subtle alteration has profound implications for the physicochemical properties, structure-activity relationships (SAR), and binding modes of the resulting inhibitors.
Performance Comparison: Potency and Selectivity
While both scaffolds have yielded highly potent CDK inhibitors, the available data suggests nuances in their activity and selectivity profiles. Modification of Imidazo[1,2-a]pyridine CDK inhibitors has led to the identification of the less lipophilic Imidazo[1,2-b]pyridazine series.[1][2] Although some compounds from both series with similar structures exhibit comparable CDK activity, their SAR and binding modes differ significantly.[1][2]
Imidazo[1,2-b]pyridazine Derivatives
This class of inhibitors has demonstrated potent and selective inhibition of CDK2.[1][2] For instance, a representative compound from this series displayed an IC50 of 3 nM against CDK2, with 100-fold selectivity over CDK1 and significant selectivity against a panel of other kinases.[2] More recent research has also explored Imidazo[1,2-b]pyridazines as inhibitors of other kinases, such as CDK12/13, highlighting the versatility of this scaffold.[3]
Imidazo[1,2-a]pyridine Derivatives
This scaffold has been extensively explored, leading to the development of inhibitors targeting various CDKs, including CDK2 and CDK9.[4][5] One study reported an Imidazo[1,2-a]pyridine derivative with an IC50 of 1.14 µM for CDK2.[5] Another study focused on CDK9 inhibition discovered a highly selective compound (LB-1) with an IC50 of 9.22 nM for CDK9 and over 100-fold selectivity against CDK1.[4]
The following tables summarize the reported inhibitory activities of representative compounds from each class.
Table 1: Inhibitory Activity of Representative Imidazo[1,2-b]pyridazine CDK Inhibitors
| Compound ID | Target CDK | IC50 (nM) | Selectivity Highlights | Reference |
| Compound 47 | CDK2 | 3 | >100-fold vs CDK1; >3000-fold vs 12 other kinases | [2] |
| Compound 46 | CDK2 | 5 | 3-fold vs CDK1; 52-fold vs CDK4 | [2] |
Table 2: Inhibitory Activity of Representative Imidazo[1,2-a]pyridine CDK Inhibitors
| Compound ID | Target CDK | IC50 (µM) | Target Cell Line | IC50 (µM) | Reference |
| 11vii | CDK2 | 1.14 | MCF-7 | - | [5] |
| 11ii | CDK2 | 13.67 | MCF-7 | 50.04 | [5] |
| 11iii | CDK2 | 14.45 | MCF-7 | 36.42 | [5] |
| LB-1 | CDK9 | 0.00922 | HCT116 | 0.92 | [4] |
| LB-1 | CDK1 | >1 | - | - | [4] |
| LB-1 | CDK2 | 0.06308 | - | - | [4] |
Mechanism of Action and Signaling Pathway
Both Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine CDK inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[3] By inhibiting CDKs, these compounds block cell cycle progression, primarily at the G1/S or G2/M transitions, leading to cell growth arrest and, in many cases, apoptosis.[6][7][8]
The canonical CDK signaling pathway leading to cell cycle progression is depicted below. Inhibition at the level of CDK2 or other cell cycle-related CDKs disrupts this cascade.
Experimental Protocols
To facilitate the evaluation of novel Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine CDK inhibitors, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant CDK/Cyclin enzyme (e.g., CDK2/Cyclin A2)
-
Kinase substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the CDK/Cyclin enzyme and substrate in kinase buffer. Add 2 µL of this mix to each well.
-
Prepare an ATP solution in kinase buffer. Add 2 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[9]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value.[7]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the CDK signaling pathway, such as phosphorylated Rb (p-Rb), total Rb, Cyclins, and CDK inhibitors (p21, p27).
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-total Rb, anti-Cyclin E, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH). A decrease in the ratio of phosphorylated protein to total protein upon inhibitor treatment indicates target engagement.[1][10]
Conclusion
Both Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine scaffolds serve as valuable starting points for the design of potent and selective CDK inhibitors. The choice of scaffold may be guided by the desired selectivity profile and physicochemical properties. The Imidazo[1,2-b]pyridazine core has been shown to yield highly potent and selective CDK2 inhibitors with favorable pharmacokinetic properties, while the Imidazo[1,2-a]pyridine scaffold has demonstrated versatility in targeting different CDK family members, including CDK9. The distinct SAR and binding modes of these two scaffolds underscore the importance of subtle structural modifications in achieving desired biological activity and selectivity. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of novel inhibitors based on these promising heterocyclic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders - American Chemical Society [acs.digitellinc.com]
- 4. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
Imidazo[1,2-b]pyridazines Demonstrate Potent and Selective Inhibition of PIM Kinases: A Comparative Guide
For Immediate Release
A comprehensive analysis of preclinical data reveals that compounds featuring the Imidazo[1,2-b]pyridazine scaffold are potent and selective inhibitors of PIM kinases, a family of serine/threonine kinases implicated in various cancers. This guide provides a comparative overview of their inhibitory activity against alternative PIM kinase inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, comprising PIM-1, PIM-2, and PIM-3, plays a crucial role in cell survival, proliferation, and apoptosis.[1] Their overexpression is a hallmark of numerous hematological malignancies and solid tumors, making them a compelling target for cancer therapy.[2] Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of ATP-competitive inhibitors that uniquely bind to the PIM kinase active site, offering a distinct advantage in selectivity over other kinase families.[3]
Comparative Inhibitory Activity
Data from in vitro kinase assays demonstrate the potent inhibitory activity of Imidazo[1,2-b]pyridazine derivatives against PIM kinases, often in the low nanomolar range. A comparison with other well-characterized PIM inhibitors highlights their competitive efficacy.
| Inhibitor Class | Compound | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Reference |
| Imidazo[1,2-b]pyridazine | K00135 | 25 | 1400 | - | [4] |
| K00486 | 34 | 2500 | - | [4] | |
| YPC-21440 | 12 | 110 | 20 | [2] | |
| YPC-21817 | 22 | 81 | 13 | [2] | |
| Compound 22m | 0.024 | 0.095 | - | [5] | |
| Imidazo[1,2-b]pyridazine Analog | SGI-1776 | 7 | 363 | 69 | [6] |
| Pyrrolo[2,3-b]pyridine | AZD1208 | 2.6 | 164 | 17 | [7] |
| Thieno[3,2-b]pyridine | GDC-0339 | 0.24 | 30 | 0.12 | [8] |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and are indicative of the inhibitor's potency.
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, PIM kinases phosphorylate a wide array of downstream substrates, thereby promoting cell proliferation and inhibiting apoptosis.
Caption: PIM Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow for Inhibitor Validation
The validation of a novel PIM kinase inhibitor, such as an Imidazo[1,2-b]pyridazine derivative, follows a structured workflow from initial screening to in-depth cellular and in vivo analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities [frontiersin.org]
- 3. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Kinase Selectivity of Imidazo[1,2-b]pyridazine-Based Tyk2 JH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of autoimmune disease treatment is rapidly evolving, with a significant focus on the development of highly selective kinase inhibitors. Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, has emerged as a key therapeutic target due to its central role in mediating pro-inflammatory cytokine signaling pathways, including those of interleukin-23 (IL-23), IL-12, and type I interferons.[1][2][3][4] A novel class of allosteric inhibitors based on the imidazo[1,2-b]pyridazine scaffold has shown considerable promise. These compounds uniquely target the regulatory pseudokinase (JH2) domain of Tyk2, offering a distinct advantage in achieving selectivity over the highly conserved ATP-binding site within the kinase (JH1) domain of other JAK family members.[1][2][5][6] This guide provides a comparative analysis of the kinase selectivity profiles of these innovative inhibitors, supported by experimental data and detailed methodologies.
Kinase Selectivity Profile Comparison
The following table summarizes the inhibitory activity and selectivity of representative imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors against Tyk2 and other kinases. The data highlights their high potency for the Tyk2 JH2 domain and remarkable selectivity against the catalytically active JH1 domains of other JAK family members.
| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 (JH1) | Selectivity vs. JAK2 (JH1) | Selectivity vs. JAK3 (JH1) | Reference |
| Compound 6 | Tyk2 JH2 | 0.8 | >2500-fold (>2 µM) | >2500-fold (>2 µM) | >2500-fold (>2 µM) | [2] |
| Compound 7 (IZP) | Tyk2 JH2 | Potent Hit | Highly Selective (0.5% of 386 kinases inhibited >67% at 1µM) | Not explicitly quantified | Not explicitly quantified | [3] |
| Compound 29 | Tyk2 JH2 | Potent | Maintained selectivity over JH1 | Not explicitly quantified | Not explicitly quantified | [3][7] |
| Compound 30 | Tyk2 JH2 | Potent | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified | [8] |
| Tofacitinib | JAK1/JAK3 | 0.12 (JAK1), 0.069 (JAK2), 0.54 (JAK3) | - | - | - | [5] |
| Ruxolitinib | JAK1/JAK2 | 0.28 (JAK1), 0.026 (JAK2), 8.0 (JAK3) | - | - | - | [5] |
Note: IC50 values and selectivity are sourced from the indicated references. Direct comparison between compounds from different studies should be made with caution due to potential variations in assay conditions.
Signaling Pathway and Inhibition Mechanism
Tyk2 is a critical component of the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, Tyk2 and another JAK family member are brought into proximity, leading to their activation and subsequent phosphorylation of the receptor and STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription. Imidazo[1,2-b]pyridazine-based inhibitors bind to the allosteric site in the JH2 pseudokinase domain, stabilizing an auto-inhibited conformation of Tyk2.[9] This prevents the activation of the JH1 kinase domain, thereby blocking downstream signaling.
Caption: Tyk2 signaling and the mechanism of allosteric inhibition.
Experimental Protocols
The determination of kinase selectivity profiles involves a series of robust biochemical and cellular assays.
Biochemical Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.
Example Protocol (Z'LYTE™ Kinase Assay): [1]
-
Reagents: Purified recombinant kinases (Tyk2, JAK1, JAK2, JAK3), appropriate peptide substrate, ATP, and the Z'LYTE™ assay kit reagents.
-
Procedure: a. Serially dilute the test compounds in DMSO. b. In a 384-well plate, add the kinase and the peptide substrate to the assay buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the extent of substrate phosphorylation using a fluorescence plate reader according to the Z'LYTE™ protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Other commonly used biochemical assays include ADP-Glo™ kinase assays, which measure ADP production as an indicator of kinase activity, and Fluorescence Polarization (FP) assays, which are often used for screening inhibitors of the JH2 pseudokinase domain by measuring the displacement of a fluorescent probe.[6][9][10][11][12]
Cellular STAT Phosphorylation Assays
Objective: To assess the functional inhibition of Tyk2-mediated signaling pathways within a cellular context.
Example Protocol (pSTAT Assay in Human Whole Blood): [5][9]
-
Materials: Fresh human whole blood, cytokine stimulants (e.g., IFN-α for Tyk2/JAK1, IL-12 for Tyk2/JAK2), test compounds, fixation/permeabilization buffers, and fluorescently labeled anti-pSTAT antibodies.
-
Procedure: a. Pre-incubate whole blood samples with serially diluted test compounds. b. Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation. c. After a short incubation period, stop the stimulation by fixing the cells. d. Permeabilize the cells to allow for intracellular staining. e. Stain the cells with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., pSTAT3, pSTAT4). f. Analyze the samples by flow cytometry to quantify the level of STAT phosphorylation in specific immune cell populations.
-
Data Analysis: Determine the IC50 values by plotting the inhibition of STAT phosphorylation against the compound concentration.
Caption: A typical workflow for determining kinase selectivity.
Conclusion
Imidazo[1,2-b]pyridazine-based inhibitors represent a significant advancement in the quest for selective Tyk2 inhibition. By targeting the allosteric JH2 domain, these compounds achieve remarkable selectivity over other JAK family members, a critical feature for a favorable therapeutic index.[1][5] The data presented herein demonstrates their potential to potently and selectively modulate Tyk2-mediated signaling. Further development of this class of inhibitors holds great promise for the treatment of a wide range of autoimmune and inflammatory diseases.
References
- 1. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Imidazo[1,2-b]pyridazine Derivatives: A Comparative Guide to In Vivo Efficacy in Xenograft Models
The imidazo[1,2-b]pyridazine scaffold has emerged as a promising framework in the development of novel anti-cancer therapeutics.[1][2] Derivatives from this class have shown potent activity against a range of cancer-related targets, leading to significant anti-tumor effects in preclinical xenograft models. This guide provides a comparative analysis of the in vivo efficacy of notable imidazo[1,2-b]pyridazine derivatives, presenting key experimental data, detailed protocols, and visualizations of the underlying biological pathways.
Comparative In Vivo Efficacy Data
The following table summarizes the performance of various imidazo[1,2-b]pyridazine derivatives in different cancer xenograft models.
| Derivative Name | Target | Cancer Model (Cell Line) | Host Animal | Dosing Schedule | Key Efficacy Results | Reference |
| SAR405838 (MI-77301) | MDM2-p53 Interaction | SJSA-1 (Osteosarcoma) | Mouse | Single oral dose | Complete tumor regression.[3] | [3][4] |
| RS4;11 (Acute Leukemia) | Mouse | Well-tolerated dose schedules | Complete tumor growth inhibition.[3][4] | [3][4] | ||
| LNCaP (Prostate Cancer) | Mouse | Well-tolerated dose schedules | Complete tumor growth inhibition.[3][4] | [3][4] | ||
| HCT-116 (Colon Cancer) | Mouse | Well-tolerated dose schedules | Complete tumor growth inhibition.[3][4] | [3][4] | ||
| GBM108 (Glioblastoma) | Athymic Nude Mice | 50 mg/kg p.o. qd | Tumor regression and suppressed growth.[5] | [5] | ||
| DDLPS (Dedifferentiated Liposarcoma) | Xenograft Models | Not specified | Significant decreases in tumorigenicity.[6] | [6] | ||
| Compound 22 (TM471-1) | Bruton's Tyrosine Kinase (BTK) | Not specified | Mouse | 15 mg/kg | Significant tumor growth inhibition; complete regression in 7/10 mice.[7] | [7] |
| Compound 1 | PI3K/mTOR | Colorectal Cancer (CRC) | Xenograft Models | Not specified | Effective treatment of CRC.[8] | [8] |
| Compound 27f | Mps1 Kinase | Various Tissue Cancer Cell Lines | Not specified | Orally administered | Active in vivo. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are the protocols for key experiments cited in this guide.
SAR405838 in Glioblastoma Xenografts [5]
-
Cell Lines: Patient-derived xenograft (PDX) models of glioblastoma, including GBM108 (high MDM2 expression) and GBM102 (low MDM2 expression).
-
Animal Model: Athymic nude mice.
-
Xenograft Establishment: Subcutaneous injection of PDX cells into the flank of the mice. For orthotopic models, intracranial injection was performed.
-
Drug Administration: SAR405838 was administered orally (p.o.) at a dose of 50 mg/kg daily (qd).
-
Efficacy Evaluation: Tumor growth was monitored over time. In the flank model, tumor volume was measured. In the orthotopic model, survival was the primary endpoint. The treatment was continued until euthanasia criteria were met. The average weight of the mice was monitored to assess tolerability.
Compound 22 (TM471-1) in B-cell Malignancies [7]
-
Objective: To evaluate the in vivo anti-tumor efficacy of a novel irreversible BTK inhibitor.
-
Animal Model: Mouse xenograft model.
-
Drug Administration: Compound 22 was administered at a dose of 15 mg/kg. The route of administration was not specified in the abstract.
-
Efficacy Evaluation: Tumor growth was monitored. The primary outcome was the inhibition of tumor growth and the incidence of complete tumor regression.
Signaling Pathways and Experimental Workflow
MDM2-p53 Interaction Pathway
SAR405838 is a small-molecule inhibitor that disrupts the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53.[3][4] In cancer cells with wild-type p53 and amplified MDM2, MDM2 binds to p53, targeting it for degradation. By blocking this interaction, SAR405838 stabilizes and activates p53, leading to cell-cycle arrest, apoptosis, and ultimately, tumor regression.[3][4][6]
Caption: MDM2-p53 signaling pathway and the mechanism of action of SAR405838.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Compound 22 (TM471-1) is an irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival, proliferation, and migration of malignant B-cells.[7] By covalently binding to BTK, Compound 22 blocks its activity, thereby inhibiting downstream signaling and inducing anti-tumor effects in B-cell malignancies.
Caption: BTK signaling pathway and inhibition by Compound 22 (TM471-1).
General Experimental Workflow for In Vivo Efficacy in Xenograft Models
The evaluation of novel anti-cancer compounds in xenograft models follows a standardized workflow to ensure reproducible and reliable results.
Caption: Standard workflow for assessing in vivo efficacy in xenograft models.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascentagepharma.com [ascentagepharma.com]
- 5. Efficacy of the MDM2 inhibitor SAR405838 in glioblastoma is limited by poor distribution across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazo[1,2-b]pyridazine Kinase Inhibitors: Binding Modes and Efficacy
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of therapeutically relevant kinases. This guide provides a comparative overview of the binding modes and inhibitory activities of key imidazo[1,2-b]pyridazine-based inhibitors targeting Anaplastic Lymphoma Kinase (ALK), Phosphoinositide 3-kinase (PI3K), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further research and development in this area.
Quantitative Inhibitory Activity
The following table summarizes the in vitro potency of representative imidazo[1,2-b]pyridazine inhibitors against their respective kinase targets.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Assay Type | Reference |
| O-10 | ALK (wild-type) | 2.6 | Biochemical | [1] |
| ALK (G1202R mutant) | 6.4 | Biochemical | [1] | |
| ALK (L1196M/G1202R mutant) | 23 | Biochemical | [1] | |
| Compound 11 | PI3Kα | - (94.9% inhibition at 1 nM) | Biochemical | [2] |
| mTOR | - (42.99% inhibition at 1 nM) | Biochemical | [2] | |
| K00135 | PIM-1 | - (KD of 25 nM) | Isothermal Titration Calorimetry | [3] |
| PIM-2 | - (10- to 100-fold weaker than PIM-1) | Biochemical | [3] |
Comparative Analysis of Binding Modes
The imidazo[1,2-b]pyridazine core typically serves as a scaffold that anchors the inhibitor within the ATP-binding pocket of the target kinase. However, the specific interactions and overall binding mode can vary significantly depending on the substitutions on the core and the topology of the kinase active site.
ALK Inhibitor: O-10
O-10, a macrocyclic derivative of the imidazo[1,2-b]pyridazine scaffold, demonstrates potent inhibition against wild-type ALK and clinically relevant resistant mutants.[1] While a co-crystal structure is not publicly available, molecular modeling studies suggest that the imidazo[1,2-b]pyridazine core engages with the hinge region of the ALK kinase domain. The macrocyclic structure is designed to overcome resistance mutations by establishing additional interactions and adapting to the altered shape of the ATP-binding pocket.
PI3K/mTOR Dual Inhibitor: Compound 11
Compound 11 is a potent dual inhibitor of PI3K and mTOR.[2] Molecular docking studies indicate that the imidazo[1,2-b]pyridazine ring forms hydrogen bonds with the hinge residue Val851 in PI3Kα.[2] Additional key interactions are mediated by substituents on the scaffold. For instance, a methoxy group on a pyridine ring can form a hydrogen bond with Lys802, while a carboxylic acid moiety can establish three hydrogen bonds with Arg770 and Gln859.[2] These interactions are crucial for the high-affinity binding to PI3K.
PIM-1 Kinase Inhibitor: K00135
The binding mode of K00135 to PIM-1 kinase has been elucidated by high-resolution X-ray crystallography.[3][4] Surprisingly, unlike many conventional kinase inhibitors, the imidazo[1,2-b]pyridazine core of K00135 does not interact directly with the kinase hinge region. Instead, it binds to the N-terminal lobe, engaging with the αC helix.[3][4] This unique binding mode explains its high selectivity for PIM kinases over other kinase families. The inhibitor is classified as ATP-competitive but not ATP-mimetic.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.
-
Reagent Preparation :
-
Prepare a 10-point serial dilution of the test inhibitor in DMSO.
-
Reconstitute the recombinant kinase and the substrate peptide in the appropriate kinase assay buffer.
-
Prepare the ATP solution in the kinase assay buffer.
-
-
Assay Procedure (384-well plate format) :
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Add 4 µL of the diluted kinase solution to each well and incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP and substrate solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection :
-
Add a detection reagent (e.g., ADP-Glo™) that terminates the kinase reaction and converts the generated ADP to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Cellular Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 72 hours).
-
-
MTT Incubation :
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[6]
-
-
Solubilization :
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]
-
-
Absorbance Measurement :
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Western Blot for Kinase Phosphorylation
This technique is used to determine the effect of an inhibitor on the phosphorylation status of a kinase or its downstream substrates within a cellular context.
-
Cell Lysis :
-
Treat cells with the inhibitor for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer :
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).[8]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection :
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis :
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
-
X-ray Crystallography of a Kinase-Inhibitor Complex
This method provides a high-resolution, three-dimensional structure of the inhibitor bound to the kinase, revealing the precise binding mode.
-
Protein Expression and Purification :
-
Express and purify a high-quality, homogenous sample of the target kinase domain.
-
-
Co-crystallization :
-
Incubate the purified kinase with a molar excess of the inhibitor.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the kinase-inhibitor complex.[9]
-
-
Data Collection :
-
Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.[10]
-
-
Structure Determination and Refinement :
-
Process the diffraction data and solve the crystal structure using molecular replacement, using a known kinase structure as a search model.
-
Build the inhibitor into the electron density map and refine the structure to obtain an accurate model of the complex.[10]
-
-
Structural Analysis :
-
Analyze the refined structure to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the kinase active site.
-
Visualizations
The following diagrams illustrate key concepts related to the analysis of imidazo[1,2-b]pyridazine kinase inhibitors.
Caption: A generalized workflow for the characterization of kinase inhibitors.
Caption: A schematic comparing the binding modes of different imidazo[1,2-b]pyridazine inhibitors.
References
- 1. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Imidazo[1,2-b]pyridazine Derivatives as Allosteric TYK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Imidazo[1,2-b]pyridazine derivatives as allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines. The exceptional selectivity of these compounds for the TYK2 pseudokinase (JH2) domain offers a promising therapeutic strategy for a range of autoimmune and inflammatory diseases, potentially avoiding the off-target effects associated with broader Janus kinase (JAK) inhibitors. This document summarizes their performance against other notable allosteric TYK2 inhibitors, supported by experimental data and detailed methodologies.
Introduction to Allosteric TYK2 Inhibition
TYK2 is a member of the JAK family of non-receptor tyrosine kinases that plays a crucial role in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons[1][2][3]. These pathways are central to the pathogenesis of numerous autoimmune diseases. Unlike traditional JAK inhibitors that target the highly conserved catalytic (JH1) domain, allosteric inhibitors bind to the less conserved pseudokinase (JH2) domain. This unique mechanism of action leads to a conformational change that inhibits the function of the catalytic domain, offering a higher degree of selectivity over other JAK family members (JAK1, JAK2, JAK3)[4][5]. The Imidazo[1,2-b]pyridazine scaffold has emerged as a promising chemical series for the development of potent and selective allosteric TYK2 inhibitors[2][3][6].
Performance Data: Imidazo[1,2-b]pyridazines vs. Comparators
The following tables summarize the in vitro potency and selectivity of representative Imidazo[1,2-b]pyridazine derivatives against other well-characterized allosteric TYK2 inhibitors, such as Deucravacitinib (BMS-986165) and Zasocitinib (TAK-279).
Table 1: Biochemical Potency and Selectivity
| Compound | Scaffold Type | Target Domain | Binding Affinity (Ki, nM) | Selectivity vs. JAK1 (JH2) | Reference |
| Compound 29 | Imidazo[1,2-b]pyridazine | TYK2 JH2 | - | High | [2] |
| Deucravacitinib | Deuterated Triazole Carboxamide | TYK2 JH2 | 0.0115 | ~87-fold (vs. JAK1 Ki of 1.0 nM) | [7] |
| Zasocitinib (TAK-279) | Pyrazolo-pyrimidine | TYK2 JH2 | 0.0087 | >1,724,137-fold | [7] |
Note: Direct Ki values for Imidazo[1,2-b]pyridazine "Compound 29" were not publicly available in the reviewed literature, but it was described as highly selective.
Table 2: Cellular Potency in Human Whole Blood Assays
| Compound | IL-12/IL-23 Pathway (pSTAT) IC50 (nM) | Type I IFN Pathway (pSTAT) IC50 (nM) | JAK1/JAK3 Pathway (IL-2/pSTAT5) IC50 (nM) | Reference |
| Deucravacitinib | 13 (IFNγ production) | 5 (IFNα signaling) | >10,000 (JAK1/2/3 JH1 domains) | [4][8] |
| Zasocitinib (TAK-279) | 57.0 (IL-12/pSTAT4) / 48.2 (IL-23/pSTAT3) | 21.6 (IFN/pSTAT3) | No inhibition | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of these inhibitors are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay is used to determine the binding affinity (Ki) of a compound to the target protein domain.
Protocol:
-
Reagents: Recombinant TYK2 JH2 domain, fluorescently labeled tracer ligand, and terbium-conjugated anti-tag antibody.
-
Procedure: The inhibitor, TYK2 JH2 domain, and tracer are incubated together to allow binding to reach equilibrium.
-
The anti-tag antibody is then added, which binds to the tagged recombinant protein.
-
Detection: If the tracer is bound to the protein, the terbium and the fluorescent label are in close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation. The HTRF signal is read on a compatible plate reader.
-
Analysis: The signal is inversely proportional to the amount of inhibitor bound to the protein. Ki values are calculated from competition binding curves.
Cellular Phospho-STAT (pSTAT) Assays in Human Whole Blood
These assays measure the functional inhibition of TYK2-mediated signaling pathways in a physiologically relevant matrix.
Protocol:
-
Sample Collection: Fresh human whole blood is collected from healthy volunteers.
-
Compound Incubation: The blood is incubated with various concentrations of the test compound.
-
Cytokine Stimulation: Specific cytokines are added to stimulate different JAK/STAT pathways:
-
TYK2/JAK2: IL-12 to induce STAT4 phosphorylation.
-
TYK2/JAK1: Type I Interferon (IFN-α) to induce STAT3 phosphorylation.
-
JAK1/JAK3: IL-2 to induce STAT5 phosphorylation (as a measure of off-target activity).
-
-
Cell Lysis and Staining: Red blood cells are lysed, and the remaining leukocytes are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT4, anti-pSTAT3, anti-pSTAT5).
-
Flow Cytometry: The percentage of cells with phosphorylated STAT is quantified using a flow cytometer.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is used to assess the efficacy of TYK2 inhibitors in a preclinical model of psoriasis.
Protocol:
-
Animal Preparation: A defined area on the dorsal skin of mice is shaved.
-
Disease Induction: A daily topical application of imiquimod cream is administered to the shaved area to induce a psoriasis-like skin inflammation.
-
Drug Administration: The test compound is administered orally once or twice daily. A vehicle control group and a positive control group (e.g., a topical corticosteroid) are included.
-
Efficacy Assessment:
-
Clinical Scoring: Skin inflammation is scored daily based on erythema (redness), scaling, and thickness (Psoriasis Area and Severity Index - PASI). Ear thickness is also measured.
-
Histology: At the end of the study, skin biopsies are taken for histological analysis to assess epidermal thickness and immune cell infiltration.
-
Biomarker Analysis: Skin and plasma samples can be analyzed for levels of pro-inflammatory cytokines like IL-17 and IL-23.
-
-
Data Analysis: The efficacy of the compound is determined by its ability to reduce the clinical scores, histological markers, and inflammatory cytokine levels compared to the vehicle control group[10].
Visualizations
TYK2 Signaling Pathway and Allosteric Inhibition
Caption: TYK2 signaling pathway and the mechanism of allosteric inhibition.
Experimental Workflow for TYK2 Inhibitor Validation
Caption: A general experimental workflow for the validation of TYK2 inhibitors.
Conclusion
Imidazo[1,2-b]pyridazine derivatives represent a potent and highly selective class of allosteric TYK2 inhibitors. Their ability to target the pseudokinase domain allows for exquisite selectivity over other JAK family members, a key differentiator from first-generation JAK inhibitors. The comparative data presented here, alongside detailed experimental protocols, demonstrates their potential as promising therapeutic candidates for the treatment of psoriasis and other immune-mediated diseases. Further clinical development of compounds from this and similar chemical series will be crucial in validating their long-term efficacy and safety profile in patients.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. investors.bms.com [investors.bms.com]
- 5. benchchem.com [benchchem.com]
- 6. takeda.com [takeda.com]
- 7. academic.oup.com [academic.oup.com]
- 8. skin.dermsquared.com [skin.dermsquared.com]
- 9. Pharmacological Characterization of Zasocitinib (TAK-279): An Oral, Highly Selective, and Potent Allosteric TYK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors that demonstrate activity in an in vivo psoriasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the anti-proliferative effects of Imidazo[1,2-b]pyridazine analogs on cancer cell lines
A new frontier in oncology research is emerging with the exploration of Imidazo[1,2-b]pyridazine analogs as potent anti-proliferative agents against various cancer cell lines. This guide provides a comparative overview of the efficacy of these compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in this promising field.
Recent studies have highlighted the significant cytotoxic effects of novel Imidazo[1,2-b]pyridazine derivatives. These compounds have demonstrated remarkable activity against a range of human cancer cell lines, including those of the lung, breast, skin, and neuroblastoma. The mechanism of action often involves the induction of cell cycle arrest and apoptosis, positioning these analogs as compelling candidates for further therapeutic development.[1]
Comparative Anti-Proliferative Activity
The anti-proliferative effects of various Imidazo[1,2-b]pyridazine analogs have been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The data below summarizes the activity of selected analogs against several cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound(s) |
| 4e | MCF-7 | Breast Cancer | 1 - 10 | 5-Fluorouracil, Etoposide |
| 4f | MCF-7 | Breast Cancer | 1 - 10 | 5-Fluorouracil, Etoposide |
| 4e | SK-MEL-28 | Melanoma | 1 - 10 | 5-Fluorouracil, Etoposide |
| 4f | SK-MEL-28 | Melanoma | 1 - 10 | 5-Fluorouracil, Etoposide |
| 10b, 10c, 10d, 10i, 10j | MCF-7, MDA MB-231 | Breast Cancer | Potent Activity | Etoposide |
| 10b, 10c, 10d, 10i, 10j | A549 | Lung Cancer | Potent Activity | Etoposide |
| 10b, 10c, 10d, 10i, 10j | DU-145 | Prostate Cancer | Potent Activity | Etoposide |
| 27f | A549 | Lung Cancer | 0.006 | - |
| IP-5 | HCC1937 | Breast Cancer | 45 | - |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | - |
| 5h | IMR-32 | Neuroblastoma | >10 (causes cell death) | - |
| 5c | IMR-32 | Neuroblastoma | >10 (decreases proliferation) | - |
Deciphering the Mechanism of Action: A Look at Cellular Pathways
The anti-cancer effects of Imidazo[1,2-b]pyridazine analogs are not limited to cytotoxicity; they actively interfere with the cellular machinery that governs cancer cell proliferation and survival. Several studies have indicated that these compounds can induce cell cycle arrest, typically at the G0/G1 or G2/M phases, thereby halting the division of cancer cells.[1][2] Furthermore, they have been shown to trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating malignant cells.[1]
Molecular docking studies have suggested that some of these analogs can bind to and inhibit key kinases involved in cancer progression, such as Mps1, Tyk2, and those in the PI3K/Akt/mTOR signaling pathway.[3][4][5] The inhibition of these pathways disrupts essential cellular processes for cancer growth and survival.
Below is a diagram illustrating a generalized experimental workflow for assessing the anti-proliferative effects of these compounds.
Caption: A typical experimental workflow for evaluating Imidazo[1,2-b]pyridazine analogs.
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target of these anti-cancer compounds.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-b]pyridazine analogs.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.
Cell Viability (MTT) Assay:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the Imidazo[1,2-b]pyridazine analogs for a specified period (e.g., 48 or 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 values are then calculated from the dose-response curves.
Cell Cycle Analysis:
-
Cells are treated with the test compounds for a designated time.
-
Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with propidium iodide (PI).
-
The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis:
-
Treated and untreated cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the target signaling proteins (e.g., p53, p21, Akt, mTOR).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system. This allows for the assessment of changes in protein expression levels, indicating the activation or inhibition of specific signaling pathways.[5][6]
References
- 1. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidazo[1,2-b]pyridazine Compounds: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] The successful development of drugs like ponatinib has spurred further investigation into this class of compounds for various therapeutic applications, including cancer and inflammatory diseases.[1][2] This guide provides a comparative analysis of the cross-reactivity profiles of several imidazo[1,2-b]pyridazine-based inhibitors, supported by experimental data, to aid researchers in the selection and development of compounds with desired selectivity.
Comparative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity (IC50 values) of representative imidazo[1,2-b]pyridazine compounds against their primary targets and a selection of off-target kinases. This data highlights the diverse selectivity profiles achievable with this scaffold, ranging from highly specific inhibitors to multi-targeted agents.
| Compound Class | Primary Target(s) | Off-Target Kinase(s) | IC50 (Primary Target) | IC50 (Off-Target) | Reference |
| Tyk2 JH2 Ligands | Tyk2 JH2 | HIPK4, Jak1-3 | >10,000-fold selectivity for Tyk2 JH2 over a panel of 230 kinases | 480-fold selectivity over HIPK4; >2 µM for Jak1-3 | [3] |
| Haspin Inhibitors | Haspin | Aurora B, CDK2, CDK5, CDK9, DYRK1A | 6-100 nM | No inhibition of Aurora B at 10 µM for some derivatives | [4] |
| Mps1 (TTK) Inhibitors | Mps1 (TTK) | Panel of 192 kinases | 0.70 nM (cellular) | Highly selective | [5] |
| BTK Inhibitors | BTK | Panel of 310 kinases | 1.3 nM | Excellent selectivity | [6][7] |
| DYRK/CLK Inhibitors | DYRKs, CLKs | - | < 100 nM | - | [8] |
| PIM Kinase Inhibitors | PIM Kinases | Cdc-like kinase 1 | Low nanomolar | Cross-reactivity with only one additional kinase in a panel of 50 | [9] |
| IKKβ Inhibitors | IKKβ | - | - | High kinase selectivity | [10] |
| TRK Inhibitors | TRK (WT & mutants) | - | 0.08 - 2.14 nM | - | [11] |
| ROCK2 Inhibitors | ROCK2 | ROCK1 | 7.0 - 8.7 nM | 138 to 200-fold selectivity over ROCK1 | [12] |
| CDK Inhibitors | CDK2 | CDK1, CDK4 | 3-5 nM | 3 to 100-fold selectivity over CDK1; >52-fold over CDK4 | [13] |
Experimental Protocols
The following are generalized experimental methodologies for assessing the kinase inhibitory activity and cross-reactivity of imidazo[1,2-b]pyridazine compounds, based on commonly cited procedures in the referenced literature.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagents and Materials: Purified recombinant kinase, corresponding substrate (e.g., a peptide or protein), ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP).
-
Procedure:
-
The test compound is serially diluted and added to the wells of a microplate.
-
The purified kinase and its substrate are then added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (or remaining substrate/ATP) is quantified using a suitable detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit a specific kinase within a cellular context.
-
Cell Culture: A cell line that expresses the target kinase is cultured under appropriate conditions.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration.
-
Cell Lysis: The cells are lysed to extract proteins.
-
Western Blotting or ELISA: The phosphorylation status of a known downstream substrate of the target kinase is assessed by Western blotting or ELISA using phospho-specific antibodies.
-
Data Analysis: The reduction in the phosphorylation of the substrate is quantified, and cellular IC50 values are determined.
Kinase Selectivity Profiling
To assess the cross-reactivity, lead compounds are typically screened against a large panel of kinases.
-
Kinase Panel: A diverse panel of purified kinases (e.g., the DiscoverX KINOMEscan™ panel or the Eurofins KinaseProfiler™ service) is used.
-
Binding or Activity Assays: The inhibitory activity or binding affinity of the compound against each kinase in the panel is determined at a fixed concentration (e.g., 1 µM).
-
Data Interpretation: The results are often presented as a percentage of inhibition or a selectivity score (e.g., S-score). For hits that show significant inhibition, full dose-response curves are generated to determine IC50 values.
Visualizing Molecular Interactions and Experimental Processes
To better understand the context of these cross-reactivity studies, the following diagrams illustrate a key signaling pathway targeted by imidazo[1,2-b]pyridazine inhibitors and a typical workflow for assessing their selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Cytotoxicity Comparison: Imidazo[1,2-b]pyridazine vs. Pyrazole Carboxamide Derivatives
In the landscape of anticancer drug discovery, both Imidazo[1,2-b]pyridazine and pyrazole carboxamide scaffolds have emerged as privileged structures, demonstrating significant cytotoxic effects across a range of cancer cell lines. This guide provides a comparative analysis of their cytotoxic profiles based on available experimental data, offering insights for researchers and drug development professionals. While direct comparative studies are limited, this document synthesizes data from independent research to draw objective comparisons.
Quantitative Cytotoxicity Data
The cytotoxic potential of various derivatives from both families is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative Imidazo[1,2-b]pyridazine and pyrazole carboxamide derivatives against several human cancer cell lines. It is important to note that these results are compiled from different studies and direct, side-by-side experimental comparisons may not be available.
Table 1: Cytotoxicity (IC50 µM) of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45 | [1][2][3] |
| Imidazo[1,2-a]pyridine | IP-6 | HCC1937 (Breast) | 47.7 | [1][3] |
| Imidazo[1,2-a]pyridine | HB9 | A549 (Lung) | 50.56 | |
| Imidazo[1,2-a]pyridine | HB10 | HepG2 (Liver) | 51.52 | [4] |
| Imidazo[1,2-b]pyridazine | Compound 5c | IMR-32 (Neuroblastoma) | >100 | [5] |
| Imidazo[1,2-b]pyridazine | Compound 5h | IMR-32 (Neuroblastoma) | ~50 | [5] |
| Imidazo[1,2-b]pyrazole-7-carboxamide | Compound 63 | HL-60 (Leukemia) | 0.183 | [6] |
| Imidazo[1,2-b]pyrazole-7-carboxamide | Unspecified | Patient-derived AML | 0.08 | [7] |
Table 2: Cytotoxicity (IC50 µM) of Pyrazole Carboxamide Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 43 | MCF7 (Breast) | 0.25 | [8] |
| Compounds 22 & 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [8] |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [9][10] |
| Compound 24 | A549 (Lung) | 8.21 | [8] |
| Compound 24 | HCT116 (Colon) | 19.56 | [8] |
| Pyrazole-indole hybrid 7a | HepG2 (Liver) | 6.1 | [11] |
| Pyrazole-indole hybrid 7b | HepG2 (Liver) | 7.9 | [11] |
Experimental Protocols
The most common method for assessing cytotoxicity in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Imidazo[1,2-b]pyridazine or pyrazole carboxamide derivatives). A vehicle control (usually DMSO) is also included. The cells are then incubated for a specified period, typically 24, 48, or 72 hours.[9][12]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.[9]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Mechanistic Insights and Signaling Pathways
Both classes of compounds often exert their cytotoxic effects by inducing apoptosis (programmed cell death). Several studies on pyrazole derivatives have highlighted the involvement of reactive oxygen species (ROS) generation and the activation of caspases, key enzymes in the apoptotic cascade.[9][10] For instance, some pyrazole compounds trigger apoptosis through the activation of caspase-3.[9] Similarly, certain Imidazo[1,2-a]pyridine derivatives have been shown to cause cell cycle arrest and induce apoptosis via the extrinsic pathway, involving the activation of caspase-7 and caspase-8.[1]
Caption: A typical workflow for assessing the cytotoxicity of chemical compounds.
Caption: A simplified diagram of apoptosis signaling pathways often targeted by cytotoxic compounds.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Confirming Target Engagement of Imidazo[1,2-b]pyridazine Inhibitors: A Comparative Guide to Cellular Assays
For researchers, scientists, and drug development professionals, confirming that a novel inhibitor engages its intended target within the complex environment of a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key cellular assays for validating the target engagement of Imidazo[1,2-b]pyridazine inhibitors, a promising class of compounds targeting various protein kinases.
This document outlines the principles, protocols, and data interpretation for three distinct and complementary methods: NanoBRET Target Engagement Assay, Cellular Thermal Shift Assay (CETSA), and Phospho-flow Cytometry. By presenting these methodologies side-by-side, this guide aims to equip researchers with the knowledge to select the most appropriate assay for their specific research question and to robustly validate the cellular activity of their Imidazo[1,2-b]pyridazine-based inhibitors.
Introduction to Imidazo[1,2-b]pyridazine Inhibitors
The Imidazo[1,2-b]pyridazine scaffold has emerged as a versatile platform for the development of potent and selective kinase inhibitors.[1][2] Derivatives of this scaffold have shown significant activity against a range of therapeutically relevant kinases, including mTOR, BTK, and Tyk2.[3][4][5] For instance, compounds A17 and A18 have been identified as potent mTOR inhibitors, suppressing the phosphorylation of downstream targets like AKT and S6.[4] Similarly, TM471-1 is an Imidazo[1,2-b]pyridazine derivative that acts as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[3] Validating the direct interaction of these compounds with their respective targets in a cellular context is paramount for their continued development.
Comparison of Target Engagement Assays
The choice of a target engagement assay depends on several factors, including the nature of the target, the mechanism of inhibition, and the desired throughput. The following table provides a high-level comparison of the three assays detailed in this guide.
| Assay | Principle | Measures | Advantages | Limitations |
| NanoBRET | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer. | Direct binding of the inhibitor to the target protein in live cells. | High-throughput, quantitative, real-time measurements.[6] | Requires genetic modification of the target protein; tracer binding can influence results.[7] |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Direct target engagement by measuring changes in protein melting temperature. | Label-free, applicable to endogenous proteins. | Lower throughput, not all ligand binding events cause a significant thermal shift.[6] |
| Phospho-flow Cytometry | Measures the phosphorylation state of downstream signaling proteins using phospho-specific antibodies. | Functional consequence of target inhibition. | Single-cell resolution, multiplexing capabilities. | Indirect measure of target engagement, requires validated phospho-specific antibodies. |
Detailed Methodologies and Data Presentation
This section provides detailed experimental protocols and representative data for each assay, using Imidazo[1,2-b]pyridazine inhibitors as illustrative examples.
NanoBRET™ Target Engagement Assay
The NanoBRET assay is a proximity-based method that quantifies the binding of a small molecule to a target protein in live cells.[7][8] It relies on energy transfer from a NanoLuciferase (NanoLuc®)-tagged protein target to a cell-permeable fluorescent tracer that binds to the same target. An unlabeled test compound, such as an Imidazo[1,2-b]pyridazine inhibitor, will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.
Experimental Workflow:
Experimental Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the target kinase (e.g., mTOR) fused to NanoLuc luciferase and a carrier DNA.
-
Cell Plating: Plate the transfected cells into a 96-well, white-bottom plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the Imidazo[1,2-b]pyridazine inhibitor (e.g., A17 or A18) for 2 hours at 37°C.
-
Tracer and Substrate Addition: Add the fluorescent tracer specific for the target kinase and the NanoLuc substrate to all wells.
-
Signal Measurement: Measure the donor (NanoLuc) and acceptor (tracer) emission signals using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Data Presentation: Representative NanoBRET Data for mTOR Inhibitors
| Compound | Target | Cellular IC50 (nM) |
| Imidazo[1,2-b]pyridazine A17 | mTOR | 67 |
| Imidazo[1,2-b]pyridazine A18 | mTOR | 62 |
| Control (Inactive Analog) | mTOR | >10,000 |
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.[8] The principle is that a protein bound to a ligand, such as an Imidazo[1,2-b]pyridazine inhibitor, is more resistant to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after a heat shock.
Experimental Workflow:
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the Imidazo[1,2-b]pyridazine inhibitor or a vehicle control for a defined period.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and aliquot the cell suspension into PCR tubes.
-
Heat Shock: Heat the cell aliquots to a range of temperatures for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Data Presentation: Representative CETSA Data for a BTK Inhibitor
| Compound | Target | Melting Temperature (Tm) Shift (°C) |
| Imidazo[1,2-b]pyridazine TM471-1 | BTK | +5.2 |
| Vehicle Control | BTK | 0 |
Phospho-flow Cytometry
Phospho-flow cytometry is a powerful technique to measure the phosphorylation status of intracellular proteins at the single-cell level. For kinase inhibitors, this assay provides a functional readout of target engagement by quantifying the inhibition of phosphorylation of a downstream substrate.
Signaling Pathway Example: mTOR Inhibition
Experimental Protocol:
-
Cell Culture and Stimulation: Culture cells (e.g., A549) and, if necessary, stimulate them to induce the signaling pathway of interest.
-
Inhibitor Treatment: Treat the cells with various concentrations of the Imidazo[1,2-b]pyridazine mTOR inhibitor (e.g., A17) for a specific duration.
-
Fixation and Permeabilization: Fix the cells with formaldehyde to preserve the phosphorylation states, followed by permeabilization with methanol to allow antibody entry.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the downstream target (e.g., phospho-S6).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the fluorescence intensity per cell.
-
Data Analysis: Determine the percentage of cells with reduced phosphorylation or the median fluorescence intensity at each inhibitor concentration to generate an IC50 curve.
Data Presentation: Representative Phospho-flow Data for mTOR Inhibition
| Compound | Downstream Target | Cell Line | Cellular IC50 (nM) |
| Imidazo[1,2-b]pyridazine A17 | Phospho-S6 | A549 | 85 |
| Imidazo[1,2-b]pyridazine A18 | Phospho-S6 | A549 | 78 |
| Vehicle Control | Phospho-S6 | A549 | >20,000 |
Conclusion
The validation of target engagement in a cellular context is a non-negotiable step in the development of kinase inhibitors. For the promising class of Imidazo[1,2-b]pyridazine inhibitors, a multi-faceted approach employing a combination of direct binding assays and functional downstream readouts is recommended.
-
NanoBRET offers a high-throughput method to quantify direct binding and determine cellular potency.
-
CETSA provides a label-free approach to confirm target engagement with endogenous proteins.
-
Phospho-flow cytometry delivers a functional confirmation of inhibitor activity by measuring the modulation of downstream signaling pathways at the single-cell level.
By integrating the data from these complementary assays, researchers can build a comprehensive and compelling case for the on-target activity of their Imidazo[1,2-b]pyridazine inhibitors, thereby paving the way for their progression towards preclinical and clinical development.
References
- 1. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Imidazo[1,2-b]pyridazine-6-carboxylic Acid: A Guide for Laboratory Professionals
The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists in drug development, handling compounds like Imidazo[1,2-b]pyridazine-6-carboxylic acid necessitates strict adherence to established protocols to mitigate risks. This guide provides essential, immediate safety and logistical information for the proper disposal of this heterocyclic carboxylic acid, ensuring compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound may not be readily available, data from related structures such as 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid and 6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid indicate that these compounds are hazardous and require professional disposal.[1][2] Always handle the chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and national regulations, which are often guided by the Resource Conservation and Recovery Act (RCRA) in the United States.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
-
Waste Collection and Segregation :
-
Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a designated and compatible hazardous waste container.[3][5]
-
Ensure the container is made of a material that will not react with the carboxylic acid.[5] Acids should never be stored in steel containers.[5]
-
Do not mix this compound with incompatible waste streams. It should be segregated from bases, oxidizing agents, and water-reactive materials.[5]
-
-
Container Labeling :
-
The waste container must be clearly and accurately labeled.[5] The label should include:
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[4][7]
-
Regulations limit the amount of waste that can be stored in an SAA (e.g., typically no more than 55 gallons of total chemical waste and/or 1 quart of acutely hazardous waste).[7]
-
Waste containers must be removed from the SAA for disposal within a specific timeframe once they are full or have reached a certain accumulation date (e.g., one year for partially filled containers).[5]
-
-
Arranging for Professional Disposal :
-
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[1]
-
Contact your EHS office to schedule a pickup for the hazardous waste. They will ensure the waste is transported, treated, and disposed of in a compliant and environmentally sound manner.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined in the available literature, general laboratory waste regulations provide context for accumulation limits.
| Parameter | Guideline | Regulatory Basis |
| SAA Liquid Waste Limit | Generally no more than 55 gallons (total) per SAA. Some regulations may have lower limits for academic labs (e.g., 25 gallons).[7] | EPA / RCRA |
| Acutely Hazardous Waste Limit | No more than 1 quart of P-listed (acutely hazardous) waste.[4][7] | EPA / RCRA |
| Storage Time in SAA | Up to one year for partially filled containers; must be removed within three days of becoming full.[5] | EPA |
| Academic Lab Removal | Hazardous waste must be removed from the laboratory at least every twelve months under Subpart K regulations.[8] | EPA 40 CFR Part 262, Subpart K |
Disclaimer : This information is intended as a general guide. Always consult your institution's specific EHS protocols and the most current SDS for the chemical before handling and disposal. Regulations can vary by location, and it is the responsibility of the generator to ensure full compliance.
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. epa.gov [epa.gov]
Essential Safety and Operational Guidance for Imidazo[1,2-b]pyridazine-6-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides critical safety and logistical information for the handling of Imidazo[1,2-b]pyridazine-6-carboxylic acid, a heterocyclic compound with significant applications in medicinal chemistry and drug discovery. The following procedural guidance is based on the safety profiles of structurally similar compounds and general best practices for laboratory chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[4] | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned, chemical-resistant lab coat.[4] Fully enclosed shoes made of a chemical-resistant material are mandatory.[4] | Prevents skin contact which can cause irritation.[1][3] Gloves should be inspected before use and changed immediately upon contamination. Double gloving is recommended for enhanced protection.[6] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] If engineering controls are insufficient, a NIOSH-approved respirator is required.[4] | Minimizes the inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2][3] |
Experimental Workflow and Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Detailed Experimental Protocols
1. Preparation and Engineering Controls:
-
Designated Area : All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to control dust and vapors.[4][7]
-
Ventilation : Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Emergency Equipment : Verify that an eyewash station and safety shower are readily accessible.[1]
-
Gather Materials : Before handling the chemical, assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriately labeled hazardous waste containers.[4]
2. Handling the Compound:
-
Weighing : Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[4]
-
Transfer : Use appropriate tools (e.g., spatula) to transfer the solid. Avoid creating dust.
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling Procedures:
-
Decontamination : Thoroughly clean any contaminated surfaces and equipment after use.[7]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in laboratory areas.[8]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[4]
-
Chemical Waste : Unused or waste quantities of the chemical, as well as contaminated solvents, should be collected in a separate, labeled hazardous waste container.
-
Regulatory Compliance : Dispose of all waste materials in accordance with federal, state, and local environmental regulations. Do not empty into drains.[7] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
References
- 1. fishersci.com [fishersci.com]
- 2. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. pppmag.com [pppmag.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
